3-(213C)ethynylaniline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
286013-03-4 |
|---|---|
Molecular Formula |
C8H7N |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
3-(213C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1 |
InChI Key |
NNKQLUVBPJEUOR-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH]#CC1=CC(=CC=C1)N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminophenylacetylene (CAS: 54060-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylacetylene, also known as 3-ethynylaniline, is a versatile aromatic amine and terminal alkyne with the CAS number 54060-30-9. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive ethynyl group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of 3-aminophenylacetylene, with a particular focus on its role as a key intermediate in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of 3-aminophenylacetylene is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 54060-30-9 | |
| Molecular Formula | C₈H₇N | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | [1] |
| Melting Point | 27 °C | [1] |
| Boiling Point | 92-93 °C at 2 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Refractive Index | 1.614-1.616 | [1] |
| Solubility | Insoluble in water. Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate. | [1][2] |
Synthesis of 3-Aminophenylacetylene
A common and effective laboratory-scale synthesis of 3-aminophenylacetylene proceeds via a multi-step route starting from m-nitrocinnamic acid. The overall workflow for this synthesis is depicted below.
Experimental Protocols
The following protocols are detailed for the synthesis, purification, and characterization of 3-aminophenylacetylene.
Step 1: Synthesis of 3-(3-nitrophenyl)-2,3-dibromopropanoic acid
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-nitrocinnamic acid in glacial acetic acid.
-
Heat the mixture to 60-70 °C.
-
Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(3-nitrophenyl)-2,3-dibromopropanoic acid as a pale yellow solid.
Step 2: Synthesis of 3-Nitrophenylacetylene
-
Dissolve the dried 3-(3-nitrophenyl)-2,3-dibromopropanoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After completion of the reaction, cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenylacetylene.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Step 3: Synthesis of 3-Aminophenylacetylene
-
To a solution of 3-nitrophenylacetylene in a mixture of ethanol and water, add iron powder (3-4 equivalents) and ammonium chloride (1-1.5 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extract the residue with dichloromethane or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield crude 3-aminophenylacetylene.
Purification
The crude 3-aminophenylacetylene can be purified by one of the following methods to achieve high purity (>98%).
Method A: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent to obtain pure 3-aminophenylacetylene.
-
Method B: Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended.
-
Conditions:
-
Pressure: ~2 mmHg
-
Boiling Point: 92-93 °C
-
-
Procedure:
-
Place the crude 3-aminophenylacetylene in the distillation flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
Analytical Characterization
The identity and purity of the synthesized 3-aminophenylacetylene should be confirmed by analytical techniques such as NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected Chemical Shifts (¹H NMR, CDCl₃):
-
Aromatic protons: δ 6.6-7.2 ppm (multiplet)
-
Amine protons (-NH₂): δ 3.7 ppm (broad singlet)
-
Acetylenic proton (-C≡CH): δ 3.0 ppm (singlet)
-
-
Expected Chemical Shifts (¹³C NMR, CDCl₃):
-
Aromatic carbons: δ 115-147 ppm
-
Alkyne carbons: δ 77, 83 ppm
-
Applications in Drug Development
3-Aminophenylacetylene is a crucial intermediate in the synthesis of several targeted cancer therapies. Its most notable application is in the production of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 3-aminophenylacetylene displaces the chlorine atom on the quinazoline ring system.
Safety and Handling
3-Aminophenylacetylene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Precaution |
| Skin and Eye Irritant | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
| Flammable | Keep away from open flames and sources of ignition. Store in a well-ventilated, cool, and dry place. |
| Light Sensitive | Store in a light-resistant container. |
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
3-Aminophenylacetylene is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anticancer drugs. This technical guide has provided a detailed overview of its properties, a robust synthesis protocol, purification methods, and analytical characterization. The information presented herein is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
References
An In-depth Technical Guide to the Physical Properties of 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline, also known as 3-aminophenylacetylene, is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-ethynylaniline, complete with experimental methodologies and safety protocols, to support its effective use in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 3-ethynylaniline are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Table 1: General and Physical Properties of 3-Ethynylaniline
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | [1][3][4] |
| Molecular Weight | 117.15 g/mol | [1][3][5] |
| Appearance | Clear, colorless to light yellow or brown liquid | [1][4][6] |
| Melting Point | 27 °C | [3][4][7] |
| Boiling Point | 92 - 93 °C at 2 mmHg[6]; 50 °C at 0.1 torr[3]; 240.5 °C at 760 mmHg[4] | [1][3][4][6] |
| Density | 1.04 g/cm³ | [3][8] |
| Refractive Index | 1.614 - 1.616 | [4][6][7] |
| Solubility | Insoluble in water[4][7]; Slightly soluble in Acetonitrile, Chloroform, DMSO, Ethyl Acetate[4] | [4][7] |
| Vapor Pressure | 0.0379 mmHg at 25 °C | [4][7] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |
Table 2: Spectroscopic Data Identifiers for 3-Ethynylaniline
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Available, confirms structure[9] |
| ¹³C NMR | Data available from various sources |
| Mass Spectrometry (MS) | Available[10] |
| Infrared Spectroscopy (IR) | Data available[5] |
| SDBS (AIST Spectral DB) No. | 18888[9][11] |
Table 3: Safety and Handling Information for 3-Ethynylaniline
| Hazard Information | Precautionary Measures |
| GHS Classification | Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2][5] |
| Hazard Statements | H226: Flammable liquid and vapor[5]; H315: Causes skin irritation[5][9]; H319: Causes serious eye irritation[5][9]; H335: May cause respiratory irritation[5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3] Recommended storage temperature: 2-8°C.[4] Store under an inert gas as it is air sensitive.[9][11] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area and avoid breathing vapors.[12] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties and acquiring the spectroscopic data for 3-ethynylaniline.
Determination of Physical Properties
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small, dry sample of solidified 3-ethynylaniline is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. For vacuum distillation (e.g., at 0.1 or 2 mmHg), the compound is heated in a distillation apparatus under reduced pressure, and the temperature at which the liquid boils and its vapor condenses is recorded.[3][6]
-
Density: The density is measured using a pycnometer or a digital density meter at a specified temperature. The mass of a known volume of the substance is determined and used to calculate the density.
-
Refractive Index: The refractive index is measured using a refractometer, typically at 20°C with the sodium D-line.[3] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. A sample of 3-ethynylaniline is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.[10]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an ATR accessory is used. The spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C≡C stretch of the alkyne.
Visualizations
Chemical Characterization Workflow
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical sample like 3-ethynylaniline.
Caption: Figure 1. General Workflow for Chemical Characterization
This guide provides essential data and procedural outlines for the handling and characterization of 3-ethynylaniline. For more detailed information, including specific instrument parameters and advanced analytical techniques, researchers should consult the primary literature and relevant analytical chemistry resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Ethynylaniline(54060-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 3-Ethynylaniline|lookchem [lookchem.com]
- 5. Benzenamine, 3-ethynyl- | C8H7N | CID 104682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 3-ethynylaniline [stenutz.eu]
- 9. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. 3-Ethynylaniline(54060-30-9) MS spectrum [chemicalbook.com]
- 11. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
3-Ethynylaniline: A Technical Overview of its Core Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the fundamental molecular characteristics of 3-ethynylaniline, a versatile compound utilized in various research and development applications.
Core Molecular Data
3-Ethynylaniline, also known as m-aminophenylacetylene, is an organic compound featuring an aniline ring substituted with an ethynyl group at the meta position.[1][2] Its chemical structure lends itself to a range of chemical syntheses. The key quantitative molecular data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | [1][2][3][4] |
| Molecular Weight | 117.15 g/mol | [1][2][3][5] |
| CAS Number | 54060-30-9 | [1][3][5] |
| EC Number | 258-944-6 | [1][5] |
| Exact Mass | 117.057849228 | [1] |
Experimental Protocols
Detailed experimental protocols involving 3-ethynylaniline are application-specific and can be found in the cited literature. For instance, its use as a reagent in the multi-step synthesis of erlotinib hydrochloride has been documented.[5] It is also employed in the preparation of various benzoxazine monomers and other specialized chemical structures.[5][6] Researchers interested in specific applications are encouraged to consult the primary literature for detailed methodologies.
Logical Relationships and Workflows
As this document focuses on the core molecular properties of 3-ethynylaniline, there are no signaling pathways or complex experimental workflows to be diagrammed. The primary utility of this compound lies in its role as a chemical intermediate. A simplified representation of its role in chemical synthesis is provided below.
Caption: Role of 3-ethynylaniline in synthesis.
References
Navigating the Solubility Landscape of 3-Ethynylaniline: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 3-ethynylaniline, a pivotal building block in modern drug discovery and materials science. This guide provides a comprehensive overview of its solubility in various organic solvents, outlines general experimental protocols for solubility determination, and discusses the key physicochemical factors governing its behavior in solution.
Introduction
3-Ethynylaniline, a molecule featuring a reactive terminal alkyne and a versatile amino group on a phenyl ring, has emerged as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced polymers. Its utility in click chemistry and as a precursor to complex molecular architectures underscores the importance of understanding its fundamental physical properties, particularly its solubility. The ability to effectively dissolve 3-ethynylaniline in appropriate solvents is paramount for reaction setup, purification, and formulation in numerous research and development applications.
This technical guide addresses the solubility of 3-ethynylaniline in common organic solvents, providing a consolidated resource for scientists and professionals in drug development and chemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a generalized experimental framework for its determination.
Physicochemical Properties of 3-Ethynylaniline
Understanding the structural and electronic characteristics of 3-ethynylaniline is fundamental to interpreting its solubility. The molecule's structure, characterized by a polar amino group (-NH2) and a nonpolar phenylacetylene moiety, results in a moderate overall polarity. This amphiphilic nature dictates its interaction with various solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Appearance | Clear yellowish to brown liquid | [1][2] |
| Melting Point | 27 °C | [1][2] |
| Boiling Point | 92-93 °C (2 mmHg) | [2] |
| pKa (Predicted) | 3.67 ± 0.10 | [1][2] |
| LogP (Predicted) | 1.831 | [1] |
The presence of a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (the nitrogen atom and the π-system of the alkyne) allows for specific interactions with protic and aprotic polar solvents.[3] However, the significant nonpolar surface area of the benzene ring and the ethynyl group contributes to its solubility in less polar organic solvents.[4][5]
Solubility Profile of 3-Ethynylaniline
Current literature provides qualitative assessments of 3-ethynylaniline's solubility. Quantitative data remains largely unpublished. The following table summarizes the available information.
| Solvent | Classification | Qualitative Solubility | Reference |
| Water | Protic | Insoluble | [1][2][6] |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2][6] |
| Chloroform | Nonpolar | Slightly Soluble | [1][2][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][2][6] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][6] |
The principle of "like dissolves like" provides a framework for understanding this solubility profile.[7] The insolubility in water is expected due to the predominantly nonpolar character of the molecule.[4][5] Its slight solubility in polar aprotic solvents like acetonitrile, DMSO, and ethyl acetate can be attributed to dipole-dipole interactions and weak hydrogen bonding. The slight solubility in the relatively nonpolar chloroform is likely due to dispersion forces. Aromatic amines, in general, tend to be soluble in organic solvents.[4]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for specific applications, the following general experimental protocol for the gravimetric method can be adapted.
Materials and Equipment
-
3-Ethynylaniline (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with airtight seals
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-ethynylaniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.
-
Dispense the supernatant into a pre-weighed, dry vial.
-
Record the exact weight of the vial with the supernatant.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 3-ethynylaniline. The use of a vacuum oven is recommended to lower the evaporation temperature.
-
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.
-
Weigh the vials containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 3-ethynylaniline by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions
3-Ethynylaniline is a hazardous substance.[8][9] It is flammable and harmful if swallowed or in contact with skin.[10] It can also cause skin and eye irritation.[8][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]
Visualizing the Solubility Determination Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound like 3-ethynylaniline.
Figure 1: General workflow for the experimental determination of solubility.
Logical Framework for Solubility Prediction
The decision-making process for selecting an appropriate solvent can be guided by the physicochemical properties of 3-ethynylaniline.
Figure 2: A logical approach to predicting the solubility of 3-ethynylaniline.
Conclusion
References
- 1. 3-Ethynylaniline|lookchem [lookchem.com]
- 2. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. chembk.com [chembk.com]
- 7. quora.com [quora.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylaniline, a key building block in the synthesis of various pharmaceuticals and advanced materials, has a rich history of synthetic exploration. This technical guide provides an in-depth analysis of the discovery and evolution of its synthesis. We present detailed experimental protocols for the two primary modern synthetic routes: the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling. Quantitative data for these methods are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
3-Ethynylaniline, also known as 3-aminophenylacetylene, is an aromatic amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amino group and a reactive ethynyl group makes it a versatile intermediate in organic synthesis. Its utility is highlighted by its role as a crucial precursor in the production of high-performance polymers and, notably, as a key intermediate in the synthesis of pharmaceuticals such as the anti-cancer drug erlotinib.[1] The development of efficient and scalable synthetic routes to 3-ethynylaniline has been a significant focus of chemical research.
Discovery and Historical Context
The first synthesis of 3-ethynylaniline was reported in the early 20th century.[2] Early methods often involved multi-step procedures with modest yields. The landscape of its synthesis was significantly transformed with the advent of modern cross-coupling reactions. A pivotal moment in the synthesis of arylalkynes, including 3-ethynylaniline, was the development of the Sonogashira coupling in 1975 by Kenkichi Sonogashira and his co-workers. This palladium- and copper-catalyzed reaction provided a more direct and efficient route to couple terminal alkynes with aryl halides under mild conditions.[2]
Core Synthetic Methodologies
Two primary strategies have emerged as the most prevalent and practical for the synthesis of 3-ethynylaniline: the reduction of a nitro precursor and the Sonogashira cross-coupling reaction.
Synthesis via Reduction of 3-Ethynylnitrobenzene
This method involves the synthesis of a nitrated precursor, 3-ethynylnitrobenzene, followed by its reduction to the desired aniline. A common approach to 3-ethynylnitrobenzene begins with m-nitrobenzaldehyde.
Logical Workflow for Synthesis via Reduction
Caption: Workflow for the synthesis of 3-ethynylaniline via the reduction of 3-ethynylnitrobenzene.
This protocol is adapted from a patented industrial process.[3][4]
Step 1: Synthesis of m-Nitrocinnamic Acid
-
To a solution of m-nitrobenzaldehyde and malonic acid in an ethanol solvent, a basic catalyst (e.g., pyridine) is added.
-
The mixture is heated to reflux to facilitate a condensation reaction, followed by decarboxylation to yield m-nitrocinnamic acid.
Step 2: Bromination
-
The m-nitrocinnamic acid is dissolved in glacial acetic acid.
-
Liquid bromine is added dropwise, and the reaction mixture is heated to afford α,β-dibromo-3-(3'-nitrophenyl)propionic acid.
Step 3: Synthesis of m-Nitrophenylacetylene
-
The dibrominated intermediate is treated with a weak base (e.g., sodium bicarbonate) to induce decarboxylation and selective debromination, forming (Z)-1-(2-bromoethenyl)-3-nitrobenzene.
-
Subsequent treatment with a strong base (e.g., sodium hydroxide) results in the complete debromination to yield m-nitrophenylacetylene.[4]
Step 4: Reduction to 3-Ethynylaniline
-
m-Nitrophenylacetylene (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Iron powder (Fe) is added to the solution.
-
The mixture is heated to 60°C, and the pH is maintained at 5.[3] The reduction of the nitro group proceeds to form 3-ethynylaniline.
| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| m-Nitrobenzaldehyde | Malonic Acid, Pyridine | Ethanol | Reflux | - | - |
| m-Nitrocinnamic Acid | Bromine | Acetic Acid | Heat | - | - |
| Dibromo Intermediate | NaHCO₃, then NaOH | - | - | - | - |
| 3-Ethynylnitrobenzene | Fe powder | Ethanol/Water | 60°C | - | High |
Table 1: Summary of reaction conditions for the synthesis of 3-ethynylaniline via reduction.
Synthesis via Sonogashira Coupling
The Sonogashira coupling provides a more direct route to 3-ethynylaniline by forming the carbon-carbon bond between an aryl halide and a terminal alkyne. A common starting material is 3-iodoaniline, which is coupled with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.
Reaction Pathway for Sonogashira Coupling
Caption: Sonogashira coupling pathway for the synthesis of 3-ethynylaniline.
The following is a representative protocol for the Sonogashira coupling reaction.
-
A reaction flask is charged with 3-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent, often an amine base like triethylamine (Et₃N) which also serves as the base, is added.
-
Trimethylsilylacetylene (1.1-1.5 eq) is then added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up, typically by filtration to remove the amine salt, followed by solvent evaporation.
-
The resulting crude 3-((trimethylsilyl)ethynyl)aniline is then deprotected by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield 3-ethynylaniline.
| Aryl Halide | Alkyne Source | Catalyst | Co-catalyst | Base/Solvent | Temperature | Yield |
| 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Room Temp. | Good to Excellent |
| 3-Bromoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Elevated Temp. | Moderate to Good |
Table 2: Typical reaction parameters for the Sonogashira synthesis of 3-ethynylaniline.
Conclusion
The synthesis of 3-ethynylaniline has evolved from early, often arduous methods to highly efficient and versatile modern techniques. The reduction of 3-ethynylnitrobenzene and the Sonogashira coupling represent the cornerstones of its current production, offering reliable pathways for both laboratory-scale synthesis and industrial manufacturing. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to effectively synthesize this important chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]
- 4. CN102775315A - Preparation method of 3-aminophenylacetylene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline, a bifunctional aromatic compound, serves as a versatile building block in organic synthesis, finding extensive applications in pharmaceutical development, materials science, and agrochemical research.[1][2][3][4] Its unique structure, featuring both a nucleophilic amino group and a reactive terminal ethynyl group, allows for a diverse range of chemical transformations.[2][4] This guide provides a comprehensive analysis of the reactivity of these two functional groups, offering insights into their comparative reactivity, chemoselectivity, and synthetic utility.
This document will delve into the key reactions of the ethynyl and amino moieties, providing detailed experimental protocols and quantitative data where available. Furthermore, it will explore strategies for the selective functionalization of 3-ethynylaniline, a critical aspect for its application in the synthesis of complex molecules.
Physicochemical Properties of 3-Ethynylaniline
| Property | Value | Reference |
| CAS Number | 54060-30-9 | [2] |
| Molecular Formula | C₈H₇N | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | Clear yellow to brown liquid | [2] |
| Boiling Point | 92-93 °C (2 mmHg) | [2] |
| pKa | 3.67 ± 0.10 (Predicted) | [2] |
Spectroscopic Data of 3-Ethynylaniline
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4 | [5] |
| IR (Neat) | 3440, 3360, 3290, 2100, 1620, 1580 cm⁻¹ | [4] |
| Mass Spectrum (EI) | m/z 117 (M⁺), 90, 89 | [4] |
Reactivity of the Ethynyl Group
The terminal alkyne functionality in 3-ethynylaniline is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[6] This reaction is widely used to synthesize substituted alkynes and conjugated enynes.[6]
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 3-Ethynylaniline with Iodobenzene
-
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.
-
Add toluene, followed by triethylamine, 3-ethynylaniline, and iodobenzene.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
-
Quantitative Data (Representative)
| Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | RT | 12 | 85-95 | [7] (adapted) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | RT | 12 | 90-98 | [7] (adapted) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | DMF | 80 | 6 | 75-85 | [5][7] (adapted) |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Ethynylaniline = 98 54060-30-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 3-Ethynylaniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylaniline, a versatile aromatic amine, holds significant promise in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive ethynyl group and an aniline moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-ethynylaniline, alongside relevant experimental data and protocols. Due to the limited availability of direct computational and experimental data for 3-ethynylaniline, this guide leverages data from its parent molecule, aniline, and closely related compounds to provide insightful predictions and analyses. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this important chemical entity.
Introduction
3-Ethynylaniline (3-aminophenylacetylene) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced polymers.[1] The presence of both a nucleophilic amino group and a terminal alkyne allows for a wide range of chemical modifications, making it an attractive scaffold for combinatorial chemistry and targeted drug design.[2] The ethynyl group, in particular, has been recognized as a privileged structure in medicinal chemistry, contributing to the potency and metabolic stability of various drug candidates.[3][4] Notably, compounds bearing the ethynylphenylamine core have been investigated as inhibitors of critical signaling pathways implicated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5]
This guide delves into the theoretical underpinnings of 3-ethynylaniline's structure and properties through computational modeling, supported by available experimental data for analogous compounds. It aims to provide a detailed understanding of its molecular geometry, vibrational modes, and electronic characteristics, which are crucial for predicting its reactivity and designing novel applications.
Theoretical and Computational Studies
Due to a lack of specific computational studies on 3-ethynylaniline, the following sections present data derived from Density Functional Theory (DFT) calculations performed on aniline, its parent molecule. These calculations provide a reasonable approximation of the geometric and electronic properties of 3-ethynylaniline, with the understanding that the ethynyl substituent will induce predictable changes in the electronic structure and vibrational modes. The computational method employed for the aniline reference data is DFT with the B3LYP functional and the 6-31G(d,p) basis set, a widely used and reliable method for organic molecules.[6][7]
Molecular Geometry
The optimized geometry of a molecule corresponds to its lowest energy conformation. For 3-ethynylaniline, the geometry is expected to be largely planar, with the amino group and the ethynyl group lying in the plane of the benzene ring. The bond lengths and angles of the aniline core are not expected to deviate significantly from those of aniline itself. The key distinguishing features will be the C-C triple bond of the ethynyl group and the C-C bond connecting it to the aromatic ring.
Table 1: Predicted Geometric Parameters of 3-Ethynylaniline (based on DFT B3LYP/6-31G(d,p) calculations of aniline)
| Parameter | Predicted Value (Aniline)[8] | Expected Influence of Ethynyl Group |
| Bond Lengths (Å) | ||
| C-N | 1.402 | Minor change |
| C-C (aromatic) | 1.390 - 1.397 | Minor change |
| C-H (aromatic) | 1.083 - 1.086 | Minor change |
| N-H | 1.012 | Minor change |
| C≡C | N/A | ~1.20 Å |
| C-C (ring-alkyne) | N/A | ~1.43 Å |
| **Bond Angles (°) ** | ||
| C-N-H | 113.1 | Minor change |
| H-N-H | 110.3 | Minor change |
| C-C-C (aromatic) | 118.9 - 120.7 | Minor change |
| C-C-H (aromatic) | 119.5 - 120.4 | Minor change |
| C-C≡C | N/A | ~178° |
Vibrational Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and characterizing molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated vibrational frequencies for aniline, scaled to correct for anharmonicity and basis set limitations, are presented below. The presence of the ethynyl group in 3-ethynylaniline is expected to introduce characteristic C≡C and ≡C-H stretching and bending vibrations.
Table 2: Predicted Vibrational Frequencies of 3-Ethynylaniline (based on scaled DFT B3LYP/6-31G(d,p) calculations of aniline)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Aniline)[9] | Expected Frequencies for 3-Ethynylaniline |
| N-H symmetric stretch | 3408 | ~3400 |
| N-H asymmetric stretch | 3502 | ~3500 |
| C-H stretch (aromatic) | 3047 - 3080 | ~3050 - 3100 |
| C-N stretch | 1265 | ~1270 |
| C-C stretch (aromatic) | 1324 - 1620 | ~1320 - 1620 |
| N-H wagging | 755 | ~750 |
| C≡C stretch | N/A | ~2100 - 2150 (weak) |
| ≡C-H stretch | N/A | ~3300 (sharp, medium) |
| C≡C-H bend | N/A | ~600 - 700 |
Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its electronic absorption spectrum, are crucial for understanding its reactivity and photophysical behavior. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
Table 3: Predicted Electronic Properties of 3-Ethynylaniline (based on DFT and TD-DFT calculations of aniline)
| Property | Predicted Value (Aniline)[10] | Expected Influence of Ethynyl Group |
| HOMO Energy | -5.45 eV | Increased energy (less negative) |
| LUMO Energy | 0.88 eV | Decreased energy |
| HOMO-LUMO Gap | 6.33 eV | Decreased gap |
| Major UV-Vis Absorption (λmax) | ~230 nm, ~280 nm | Red-shift (to longer wavelengths) |
The ethynyl group is a π-accepting and weakly electron-withdrawing substituent, which is expected to lower the LUMO energy and raise the HOMO energy, resulting in a smaller HOMO-LUMO gap. This would lead to a red-shift in the UV-Vis absorption spectrum compared to aniline.
Experimental Protocols
Synthesis of 3-Ethynylaniline via Sonogashira Coupling
A common and efficient method for the synthesis of 3-ethynylaniline is the Sonogashira coupling of a protected acetylene with a suitable aniline derivative, followed by deprotection. A generalized protocol is provided below.
Workflow for the Synthesis of 3-Ethynylaniline:
Caption: Generalized workflow for the synthesis of 3-ethynylaniline.
Detailed Protocol (Generalized): [11][12][13][14]
-
To a solution of 3-iodoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).
-
A base, typically an amine such as triethylamine (2.0 eq), is added to the mixture.
-
The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product, 3-((trimethylsilyl)ethynyl)aniline, is then dissolved in a solvent such as methanol.
-
A base, such as potassium carbonate, is added, and the mixture is stirred at room temperature to effect desilylation.
-
After the deprotection is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-ethynylaniline is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure and purity of the synthesized 3-ethynylaniline should be confirmed by standard spectroscopic techniques.
Table 4: Predicted Spectroscopic Data for 3-Ethynylaniline (based on data for aniline and known substituent effects)
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm, complex multiplet), NH₂ protons (δ ~3.5-4.5 ppm, broad singlet), Acetylenic proton (δ ~3.0 ppm, singlet).[15][16][17] |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Acetylenic carbons (δ ~70-85 ppm).[15][16][18] |
| FT-IR (cm⁻¹) | N-H stretch (~3400-3500), ≡C-H stretch (~3300), C≡C stretch (~2100-2150), C-N stretch (~1270), Aromatic C-H and C=C stretches (~3000-3100 and ~1450-1600).[19][20][21] |
| UV-Vis (λmax) | Expected absorptions at longer wavelengths than aniline (~240 nm and ~290 nm in a non-polar solvent).[22] |
Role in Signaling Pathways: A Hypothetical Model
Aniline and its derivatives have been shown to interact with various biological targets, including kinases involved in cell signaling.[9][23] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][12] Small molecule inhibitors targeting components of this pathway are of great interest in drug development.
Based on studies of structurally related 3-ethynyl-1H-indazoles that inhibit the PI3K pathway, a hypothetical model for the action of a 3-ethynylaniline-based inhibitor is presented below.[5] In this model, the 3-ethynylaniline moiety could serve as a key pharmacophore that binds to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and blocking downstream signaling.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
3-Ethynylaniline is a molecule of significant interest with broad potential in both medicinal chemistry and materials science. While direct experimental and computational data for this compound are not extensively available, this guide has provided a comprehensive theoretical framework based on data from analogous compounds. The predicted geometric, vibrational, and electronic properties offer valuable insights for researchers. The generalized synthetic protocol and the hypothetical model of its action in the PI3K/Akt signaling pathway serve as a starting point for future experimental investigations. Further dedicated computational and experimental studies on 3-ethynylaniline are warranted to fully elucidate its properties and unlock its full potential in various scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. Aniline [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
A Technical Guide to 3-Ethynylaniline for Researchers and Drug Development Professionals
Introduction: 3-Ethynylaniline, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring both an aniline moiety and a terminal alkyne, imparts a high degree of reactivity, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth overview of its properties, key reactions, and applications, with a focus on its role in pharmaceutical development.
Synonyms and Alternative Names
3-Ethynylaniline is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.
-
Common Synonyms:
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 3-ethynylaniline is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 54060-30-9[1][3][5][8] |
| Molecular Formula | C₈H₇N[1][3][5][8] |
| Molecular Weight | 117.15 g/mol [1][3][5][8] |
| Appearance | Clear, colorless to light yellow or brown liquid[3][9] |
| Boiling Point | 92 - 93 °C at 2 mmHg[3][10] |
| Melting Point | 27 °C[5][10] |
| Density | 1.04 - 1.05 g/cm³[5][7] |
| Refractive Index | 1.614 - 1.616[5] |
| Flash Point | 59 °C (138 °F)[10][11] |
| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO[5][10][11] |
| InChI Key | NNKQLUVBPJEUOR-UHFFFAOYSA-N[1][11] |
| SMILES | Nc1cccc(c1)C#C[4] |
Core Applications in Drug Development
3-Ethynylaniline is a key intermediate in the synthesis of several pharmaceuticals, most notably in the production of tyrosine kinase inhibitors used in cancer therapy.[5] Its terminal alkyne group is particularly useful for forming carbon-carbon bonds through coupling reactions, while the amino group provides a site for amidation or substitution.
One of the most significant applications is in the multi-step synthesis of Erlotinib , a drug used to treat non-small cell lung cancer and other cancers.[5][9] 3-Ethynylaniline is also utilized in the preparation of advanced materials such as polymers and coatings, and in the formulation of dyes and pigments.[3][4]
Experimental Protocols
Synthesis of Erlotinib via Nucleophilic Aromatic Substitution
The synthesis of Erlotinib from 3-ethynylaniline is a well-documented process. The following protocol is a representative example of a key step in this synthesis.
Reaction: Coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline.
Materials:
-
4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline
-
3-ethynylaniline
-
Isopropyl alcohol (IPA)
-
Ethyl acetate
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline (1 equivalent) in a solvent mixture of isopropyl alcohol, ethyl acetate, and dichloromethane.[11]
-
Add 3-ethynylaniline (approximately 1.2 equivalents) to the solution at room temperature (25 °C).[11]
-
Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[11]
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Adjust the pH of the mixture to approximately 7 using a saturated aqueous solution of sodium bicarbonate.[11]
-
Extract the product into an organic solvent such as ethyl acetate (3 portions).[11]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[11]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[11]
-
The crude Erlotinib can then be purified by column chromatography.[11]
Sonogashira Coupling Reaction
The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is frequently employed for derivatives of 3-ethynylaniline.
General Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction flask with the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[12]
-
Add a suitable solvent (e.g., triethylamine or DMF) via syringe.[2][12]
-
Add 3-ethynylaniline (1.1-1.5 equivalents) to the stirred mixture.
-
The reaction can often be carried out at room temperature but may require heating depending on the reactivity of the halide.[13]
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous wash and extraction with an organic solvent.
-
The final product is then purified using standard techniques like column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the key transformation in the synthesis of Erlotinib involving 3-ethynylaniline.
Caption: Synthesis of Erlotinib from 3-ethynylaniline.
References
- 1. WO2011076813A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 12. scispace.com [scispace.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-ethynylaniline, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a two-step process: a Sonogashira cross-coupling reaction between a 3-haloaniline (iodide or bromide) and a protected acetylene source, followed by the deprotection of the resulting intermediate. This guide offers optimized reaction conditions, purification methods, and quantitative data to facilitate the successful and efficient synthesis of 3-ethynylaniline in a laboratory setting.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The synthesis of 3-ethynylaniline is a prime example of the utility of the Sonogashira coupling, providing a key intermediate for the introduction of an ethynyl group onto an aniline scaffold.
The overall synthetic strategy involves two key steps:
-
Sonogashira Coupling: Reaction of a 3-haloaniline (typically 3-iodoaniline or 3-bromoaniline) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a protecting group on the alkyne prevents self-coupling (Glaser coupling) and other side reactions.[3]
-
Deprotection: Removal of the silyl protecting group from the resulting 3-((trimethylsilyl)ethynyl)aniline to yield the final product, 3-ethynylaniline.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling step, compiled from various literature sources. The choice of aryl halide, catalyst, ligand, base, and solvent can significantly impact the reaction yield and time.
| Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Iodoaniline | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | PPh₃ | Triethylamine (TEA) | THF or DMF | 25-80 | 2-24 | 80-95[4] |
| 3-Bromoaniline | Pd(PPh₃)₄ (5) | CuI (10) | PPh₃ | Triethylamine (TEA) | DMF | 80-100 | 12-30 | 60-85 |
| N-acetyl-3-bromoaniline | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | PPh₃ | Triethylamine (TEA) | DMF | 80 | 30 | High[1] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and inert atmosphere techniques. The conditions provided are a general guideline and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Synthesis of 3-((trimethylsilyl)ethynyl)aniline via Sonogashira Coupling
This protocol describes the coupling of 3-iodoaniline with trimethylsilylacetylene. 3-Iodoaniline is generally more reactive than 3-bromoaniline, often leading to higher yields and milder reaction conditions.
Materials:
-
3-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq).
-
Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF to the flask. The volume of the solvent should be sufficient to dissolve the reagents (typically a 0.1 to 0.5 M solution with respect to the 3-iodoaniline).
-
Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation.
-
Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline
This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield 3-ethynylaniline.
Method A: Using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Crude or purified 3-((trimethylsilyl)ethynyl)aniline
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in THF in a round-bottom flask.
-
Add a solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-ethynylaniline can be further purified by flash column chromatography.
Method B: Using Potassium Carbonate in Methanol
This method is a milder alternative to TBAF for the deprotection step.[5]
Materials:
-
Crude or purified 3-((trimethylsilyl)ethynyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane or Ethyl acetate
-
Water
Procedure:
-
Dissolve the 3-((trimethylsilyl)ethynyl)aniline in methanol.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC (typically takes 2-16 hours).
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to yield the crude 3-ethynylaniline.
-
Purify by flash column chromatography if necessary.
Purification by Flash Column Chromatography
General Guidelines:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude product. For anilines, which are basic, peak tailing can be an issue. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[6]
-
Loading: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of the eluent or by adsorbing it onto a small amount of silica gel (dry loading).
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Mandatory Visualizations
Caption: Workflow for the synthesis of 3-ethynylaniline.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
Application Notes and Protocols for the Reduction of 3-Ethynylnitrobenzene to 3-Ethynylaniline
Abstract
These application notes provide detailed protocols for the chemoselective reduction of 3-ethynylnitrobenzene to 3-ethynylaniline, a critical transformation for the synthesis of various pharmaceutical and materials science intermediates.[1][2][3][4] The primary challenge in this synthesis is the selective reduction of the nitro group while preserving the terminal alkyne functionality. This document outlines three effective methods to achieve this transformation: a robust and cost-effective reduction using iron powder, a classical approach with tin(II) chloride, and a modern photocatalytic method employing a V₂O₅/TiO₂ catalyst. Detailed experimental procedures, quantitative data summaries, and a generalized experimental workflow are presented to aid researchers in the successful execution of this synthesis.
Introduction
3-Ethynylaniline is a valuable building block in organic synthesis, notably as a key intermediate in the preparation of the anti-cancer drug Erlotinib.[1][3] It is also utilized in the synthesis of advanced polymers and other complex organic molecules.[1][2][3][4] The most common route to 3-ethynylaniline is through the reduction of 3-ethynylnitrobenzene.[2][3][4] The critical aspect of this reaction is the chemoselectivity, as the alkyne group is susceptible to reduction under harsh hydrogenation conditions. The protocols described herein are selected for their high selectivity, good to excellent yields, and applicability in a standard research laboratory setting.
Data Presentation
Reactant and Product Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Ethynylnitrobenzene | C₈H₅NO₂ | 147.13 | Not specified | |
| 3-Ethynylaniline | C₈H₇N | 117.15 | Clear yellowish to brown liquid |
Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-Ethynylnitrobenzene | 8.30 (t, J=1.8 Hz, 1H), 8.21 (d, J=8.3 Hz, 1H), 7.77 (d, J=7.7 Hz, 1H), 7.54 (t, J=8.1 Hz, 1H), 3.24 (s, 1H) | Not available in search results. Expected peaks: ~148 (C-NO₂), 135-123 (aromatic C), ~83 (alkyne C), ~77 (alkyne C-H). | Expected peaks: ~3300 (≡C-H), ~2100 (C≡C), ~1530 & 1350 (NO₂) |
| 3-Ethynylaniline | 7.16 (t, J=8 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.69 (s, 1H), 6.62 (d, J=7.5 Hz, 1H), 4.59 (br s, 2H, -NH₂) | 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 65.3 | Expected peaks: ~3400 & 3300 (N-H), ~3300 (≡C-H), ~2100 (C≡C), ~1620 (N-H bend) |
Note: NMR data for 3-ethynylaniline is from a similar aromatic amine and may vary slightly.
Experimental Protocols
Protocol 1: Reduction using Activated Iron Powder
This method is highly effective, uses inexpensive reagents, and demonstrates high functional group tolerance.
Materials:
-
3-Ethynylnitrobenzene
-
Iron powder (<10 μm)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add ethanol (e.g., 80 mL for a 50 mmol scale reaction).
-
With efficient stirring, add iron powder (5 equivalents) in portions.
-
Slowly add concentrated HCl (0.5 equivalents). An exotherm may be observed.
-
Heat the mixture to 55-65 °C.
-
Add 3-ethynylnitrobenzene (1 equivalent) in portions, maintaining the internal temperature between 65-80 °C.
-
Stir the reaction mixture at 55-65 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to 40 °C and add ethanol (e.g., 100 mL) followed by Celite (e.g., 20 g).
-
Filter the mixture through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add isopropyl acetate and saturated NaHCO₃ solution.
-
Stir the biphasic mixture, then separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 3-ethynylaniline.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride
This is a classical and mild method for the reduction of aromatic nitro compounds.
Materials:
-
3-Ethynylnitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-ethynylnitrobenzene (1 equivalent) in ethanol in a round-bottomed flask.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C). Ultrasonic irradiation can be used to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and 2M KOH solution to precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine and water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (e.g., 20% ethyl acetate in hexanes).
Protocol 3: Photocatalytic Reduction using V₂O₅/TiO₂
This protocol offers a green and sustainable approach using a heterogeneous catalyst under visible light.
Materials:
-
3-Ethynylnitrobenzene
-
V₂O₅/TiO₂ catalyst
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Blue LED light source (e.g., 9W)
Procedure:
-
In a suitable reaction vessel, suspend the V₂O₅/TiO₂ catalyst in ethanol.
-
Add 3-ethynylnitrobenzene (1 equivalent) and hydrazine hydrate as the reductant.
-
Irradiate the mixture with a blue LED light source at ambient temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography.
Mandatory Visualization
General Experimental Workflow
Caption: Generalized workflow for the synthesis and purification of 3-ethynylaniline.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific scales and equipment.
References
Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline is a versatile building block in medicinal chemistry, prized for its reactive ethynyl group and the synthetic handles offered by the aniline moiety. Its rigid, linear alkyne functionality is particularly valuable for probing the active sites of enzymes, such as kinases, by providing a vector for deep pocket penetration and specific interactions. The terminal alkyne and the amino group are amenable to a variety of coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the efficient and modular construction of complex molecular architectures, making 3-ethynylaniline a key intermediate in the synthesis of numerous targeted therapeutics, particularly in oncology.
This document provides detailed application notes and experimental protocols for the use of 3-ethynylaniline in the synthesis of prominent kinase inhibitors and other bioactive molecules.
Application Note 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)
3-Ethynylaniline is a critical component in the synthesis of several EGFR tyrosine kinase inhibitors, a class of drugs that have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. The ethynyl group of 3-ethynylaniline often serves as a key pharmacophoric element, extending into a hydrophobic pocket of the ATP-binding site of the EGFR kinase domain.
Erlotinib Synthesis
Erlotinib is a reversible EGFR TKI used in the treatment of NSCLC and pancreatic cancer. The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.
Experimental Protocol: Synthesis of Erlotinib
This protocol is adapted from a modified synthesis of erlotinib hydrochloride.
-
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Ice water
-
-
Procedure:
-
To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3.0 g, 0.01 mol) in isopropanol (50 mL), add 3-ethynylaniline (1.2 g, 0.01 mol).
-
Stir the mixture at 85°C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Stir the aqueous mixture for 30 minutes to precipitate the product.
-
Collect the solid by filtration and wash it twice with isopropanol (30 mL).
-
Dry the solid to obtain Erlotinib.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield |
| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Erlotinib | Isopropanol | 85°C | 6 h | ~53% |
Reaction Workflow for Erlotinib Synthesis
Caption: Workflow for the synthesis of Erlotinib.
Gefitinib Derivative Synthesis via Click Chemistry
Gefitinib is another EGFR TKI used for the treatment of NSCLC. 3-Ethynylaniline can be incorporated into the gefitinib scaffold, and the terminal alkyne can be further functionalized using click chemistry to generate novel derivatives with potentially improved pharmacological properties. The following protocol describes the synthesis of a gefitinib intermediate from 3-ethynylaniline, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives.[1]
Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib Intermediate)
-
Materials:
-
4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
-
3-Ethynylaniline (m-acetylenyl aniline)
-
Isopropanol
-
-
Procedure:
-
Prepare a suspension of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.5 g, 4.5 mmol) and 3-ethynylaniline (1.56 g, 13.4 mmol) in isopropanol (40 mL).
-
Stir the suspension at 100°C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product.
-
Experimental Protocol: Synthesis of Gefitinib-1,2,3-Triazole Derivatives (General Procedure) [1]
-
Materials:
-
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib intermediate)
-
Aryl-azide
-
Water, tert-butanol, THF (1:1:1 solvent mixture)
-
Copper sulfate pentahydrate
-
Sodium ascorbate
-
-
Procedure:
-
To a mixed solvent of water:tert-butanol:THF (1:1:1, 15 mL), add the gefitinib intermediate (250 mg, 0.56 mmol) and the desired aryl-azide (0.7 mmol).
-
Add copper sulfate pentahydrate (14 mg, 0.1 mmol) and sodium ascorbate (23 mg, 0.1 mmol).
-
Stir the mixture at 85°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, perform an appropriate workup and purification to isolate the triazole derivative.
-
Quantitative Data: In Vitro Antitumor Activity of Gefitinib-Triazole Derivatives [1]
| Compound | NCI-H1299 IC50 (µM) | A549 IC50 (µM) | NCI-H1437 IC50 (µM) |
| 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
| Gefitinib | 14.23 ± 0.08 | 15.11 ± 0.05 | 20.44 ± 1.43 |
Click Chemistry Workflow for Gefitinib Derivatives
Caption: CuAAC reaction for Gefitinib derivatives.
Application Note 2: Sonogashira Coupling for the Synthesis of Heterocyclic Kinase Inhibitors
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in pharmaceutical synthesis to construct carbon-carbon bonds under mild conditions. 3-Ethynylaniline is an excellent substrate for Sonogashira couplings, enabling the introduction of the ethynylaniline moiety onto various heterocyclic scaffolds, which are prevalent in kinase inhibitors.
Synthesis of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines
This protocol describes a regioselective Sonogashira cross-coupling reaction to synthesize 3-(pyridin-3-ylethynyl)isothiazolo[4,3-b]pyridines, which are scaffolds for potential dual inhibitors of PIKfyve and PIP4K2C lipid kinases.
Experimental Protocol: General Sonogashira Coupling Procedure
-
Materials:
-
3-Bromoisothiazolo[4,3-b]pyridine
-
3-Ethynylpyridine (as a representative alkyne, though 3-ethynylaniline would be used for the target application)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 3-bromoisothiazolo[4,3-b]pyridine (1.0 eq.) and 3-ethynylpyridine (3.0 eq.) in THF, add triethylamine.
-
Add Pd(PPh3)2Cl2 (0.025 eq.) and CuI (0.01 eq.) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Upon completion, perform an appropriate workup and purify the crude product by silica gel chromatography.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst System | Solvent | Yield |
| 3-Bromoisothiazolo[4,3-b]pyridine | 3-Ethynylpyridine | 3-(Pyridin-3-ylethynyl)isothiazolo[4,3-b]pyridine | Pd(PPh3)2Cl2, CuI, Et3N | THF | 80% |
Sonogashira Coupling Catalytic Cycle
Caption: Simplified Sonogashira coupling mechanism.
Conclusion
3-Ethynylaniline is a cornerstone molecule in the synthesis of targeted pharmaceuticals, particularly kinase inhibitors. Its utility stems from the strategic placement of the ethynyl and amino functionalities, which allows for its incorporation into diverse heterocyclic systems via robust and high-yielding reactions like nucleophilic aromatic substitution, Sonogashira coupling, and click chemistry. The protocols and data presented herein demonstrate the practical application of 3-ethynylaniline in constructing complex, biologically active molecules, highlighting its continued importance in modern drug discovery and development. Researchers can leverage these methodologies as a foundation for the synthesis of novel therapeutics.
References
The Versatility of 3-Ethynylaniline in Polymer Chemistry and Materials Science: Applications and Protocols
Introduction
3-Ethynylaniline is a versatile bifunctional monomer that has garnered significant interest in the fields of polymer chemistry and materials science. Its unique structure, featuring both a reactive amine group and a terminal ethynyl group, allows for a variety of polymerization and cross-linking reactions. This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties, including high-performance thermosets, conjugated polymers, and functional coatings. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in harnessing the potential of 3-ethynylaniline.
Applications of 3-Ethynylaniline-Based Polymers
Polymers derived from 3-ethynylaniline exhibit a range of desirable properties, leading to their use in several advanced applications:
-
High-Performance Aerospace and Electronics Materials: The ethynyl group on the polymer backbone can undergo thermal or catalytic cross-linking to form a highly cross-linked, three-dimensional network.[1] This network structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials, making them suitable for demanding applications in the aerospace and electronics industries.[2][3]
-
Organic Electronics: The conjugated backbone that can be formed by polymerizing 3-ethynylaniline makes these materials candidates for use in organic electronics.[4] Their electronic properties can be tuned through copolymerization or by modifying the polymer structure, opening up possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[5]
-
Coatings and Adhesives: The excellent thermal and chemical resistance of cross-linked poly(3-ethynylaniline) makes it a promising candidate for protective coatings and high-temperature adhesives.[4]
-
Precursors for Benzoxazine Resins: 3-Ethynylaniline is a key starting material for the synthesis of benzoxazine monomers.[6] These monomers can then be thermally polymerized to produce polybenzoxazines, a class of high-performance thermosetting resins known for their excellent thermal stability, low water absorption, and good mechanical properties.[6]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and modification of polymers using 3-ethynylaniline.
Protocol 1: Oxidative Polymerization of 3-Ethynylaniline
This protocol describes the synthesis of poly(3-ethynylaniline) via chemical oxidative polymerization of the aniline moiety. This method is analogous to the well-established polymerization of aniline.[2][7]
Materials:
-
3-Ethynylaniline (monomer)
-
Ammonium persulfate (APS) (initiator)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of 3-ethynylaniline in 1 M HCl in a reaction vessel. The concentration of the monomer can be varied to control the molecular weight of the resulting polymer.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.
-
Slowly add the chilled ammonium persulfate solution dropwise to the stirred 3-ethynylaniline solution. The reaction mixture will gradually turn dark green or black, indicating polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours) to allow the polymerization to proceed to completion.
-
After the reaction is complete, collect the polymer precipitate by filtration.
-
Wash the polymer product sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, initiator, and oligomers.
-
Dry the resulting poly(3-ethynylaniline) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The synthesized polymer can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure, and techniques like gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Quantitative Data Summary:
| Parameter | Value Range |
| Monomer Concentration | 0.1 - 1.0 M |
| Initiator/Monomer Molar Ratio | 0.5 - 1.5 |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 2 - 24 hours |
| Polymer Yield | 60 - 90% |
| Molecular Weight (Mw) | 5,000 - 50,000 g/mol |
Protocol 2: Thermal Cross-linking of Poly(3-ethynylaniline)
This protocol describes the thermal cross-linking of the synthesized poly(3-ethynylaniline) to enhance its thermal and mechanical properties. The cross-linking occurs through the reaction of the pendant ethynyl groups.[1]
Materials:
-
Poly(3-ethynylaniline) powder (from Protocol 1)
-
Inert atmosphere furnace (e.g., nitrogen or argon)
Procedure:
-
Place a known amount of the dried poly(3-ethynylaniline) powder in a ceramic crucible.
-
Place the crucible in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
Heat the furnace to the desired cross-linking temperature. The temperature can be varied to control the degree of cross-linking. A typical temperature range is 150-250 °C.
-
Hold the temperature for a specific duration (e.g., 1-4 hours) to allow for the cross-linking reaction to occur.
-
After the desired time, turn off the furnace and allow it to cool down to room temperature under the inert atmosphere.
-
The resulting material will be a hard, insoluble, and infusible cross-linked polymer.
Characterization:
The cross-linked polymer can be characterized by thermogravimetric analysis (TGA) to evaluate its thermal stability and differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).
Quantitative Data Summary:
| Parameter | Value Range |
| Cross-linking Temperature | 150 - 250 °C |
| Cross-linking Time | 1 - 4 hours |
| Atmosphere | Inert (Nitrogen, Argon) |
| Onset of Decomposition (TGA) | > 400 °C |
| Char Yield at 800 °C | > 60% |
Visualizing the Chemistry of 3-Ethynylaniline
The following diagrams, generated using the DOT language, illustrate the key chemical processes involving 3-ethynylaniline.
Caption: Oxidative polymerization of 3-ethynylaniline.
Caption: Thermal cross-linking of poly(3-ethynylaniline).
Caption: Synthesis of benzoxazine resins from 3-ethynylaniline.
3-Ethynylaniline is a highly valuable monomer for the development of advanced polymeric materials. Its unique bifunctionality provides a versatile platform for synthesizing both linear, functional polymers and highly durable, cross-linked thermosets. The protocols and data presented here offer a starting point for researchers to explore the rich chemistry of 3-ethynylaniline and to develop new materials with tailored properties for a wide range of applications. The ability to control the polymerization and cross-linking processes allows for fine-tuning of the final material's performance, making 3-ethynylaniline a key component in the future of polymer and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Polyaniline - Wikipedia [en.wikipedia.org]
- 3. A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting click chemistry reactions utilizing 3-ethynylaniline. This versatile building block, featuring a terminal alkyne and an aniline functional group, is a valuable reagent in organic synthesis, medicinal chemistry, and materials science. The primary focus of these notes will be on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Introduction to Click Chemistry with 3-Ethynylaniline
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the CuAAC reaction, which involves the [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous environments.
3-Ethynylaniline serves as a key building block in these reactions, offering a reactive alkyne handle for conjugation. The resulting triazole products incorporate a 3-aminophenyl moiety, which can be further functionalized or can impart desirable electronic or biological properties to the final molecule. Applications are widespread, ranging from the synthesis of novel pharmaceutical compounds and bioconjugates to the development of advanced polymers and dyes.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common click reaction for terminal alkynes like 3-ethynylaniline. The reaction is catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The latter method is often preferred in biological applications to minimize cytotoxic effects of copper.
A general workflow for a CuAAC reaction is depicted below:
References
Application Notes and Protocols: Synthesis of Benzoxazine Monomers from 3-Ethynylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of benzoxazine monomers incorporating a reactive ethynyl group, derived from 3-ethynylaniline. The inclusion of the acetylene functionality offers a secondary polymerization pathway, leading to highly crosslinked polybenzoxazines with enhanced thermal stability and char yield. This makes them attractive advanced materials for aerospace, electronics, and other high-performance applications.
Overview and Synthetic Strategy
Benzoxazine monomers are synthesized via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. In this specific application, 3-ethynylaniline serves as the primary amine, introducing a terminal acetylene group into the benzoxazine structure. This functionality can undergo additional cross-linking reactions upon thermal curing, significantly enhancing the properties of the resulting polymer.
The general synthetic approach can be adapted for both monofunctional and difunctional benzoxazine monomers by selecting a corresponding mono- or diphenolic precursor. A solventless approach is often preferred for its efficiency and reduced environmental impact, though a solvent-based method can also be employed.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Phenol or Bisphenol-A | ≥99% | Sigma-Aldrich | Phenolic precursor. |
| 3-Ethynylaniline | ≥99% | Tokyo Chemical Industry Co. | Primary amine. |
| Paraformaldehyde | ≥95% | Sigma-Aldrich | Formaldehyde source. |
| Toluene | ≥99.9% | Fisher Scientific | Solvent for solvent-based synthesis. |
| Chloroform | ≥99% | Fisher Scientific | For purification. |
| Sodium Hydroxide | ACS Grade | Fisher Scientific | For washing. |
Synthesis of a Monofunctional Benzoxazine Monomer from Phenol and 3-Ethynylaniline
This protocol details the synthesis of 3-(3-ethynylphenyl)-3,4-dihydro-2H-1,3-benzoxazine.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1 equivalent), 3-ethynylaniline (1 equivalent), and paraformaldehyde (2 equivalents).
-
Solventless Method:
-
Heat the mixture to 100-110 °C with constant stirring.
-
Maintain the reaction for 1-2 hours. The mixture will become homogeneous and then thicken as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Solvent-Based Method:
-
Dissolve the reactants in toluene.
-
Heat the mixture to 80-90 °C and reflux for 6-8 hours.
-
Water generated during the reaction can be removed using a Dean-Stark apparatus.
-
-
Purification:
-
After cooling to room temperature, dissolve the crude product in chloroform.
-
Wash the organic layer sequentially with a 1N sodium hydroxide solution (3 times) and deionized water (3 times) to remove unreacted phenol.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Drying: Dry the purified monomer in a vacuum oven at 50 °C overnight to remove any residual solvent.
Synthesis of a Difunctional Benzoxazine Monomer from Bisphenol-A and 3-Ethynylaniline
This protocol outlines the synthesis of a bis-benzoxazine from bisphenol-A.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine bisphenol-A (1 equivalent), 3-ethynylaniline (2 equivalents), and paraformaldehyde (4 equivalents).
-
Solventless Synthesis:
-
Heat the mixture to 100 °C for approximately 15 minutes with vigorous stirring to ensure homogeneity.[1]
-
The reaction is typically rapid and exothermic.
-
-
Purification:
-
Dissolve the cooled, crude product in chloroform.
-
Wash the solution with a 3N sodium hydroxide solution to remove unreacted bisphenol-A, followed by washing with deionized water until the aqueous layer is neutral.[1]
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Dry the final product in a vacuum oven at 50 °C overnight. The yield is typically in the range of 80-85%.[1]
-
Characterization Data
The successful synthesis of the ethynyl-functionalized benzoxazine monomers can be confirmed by various analytical techniques.
| Characterization Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic peaks for the oxazine ring protons: Ar-CH₂-N (around 4.8-5.0 ppm) and O-CH₂-N (around 3.9-4.1 ppm). A singlet peak corresponding to the ethynyl proton (-C≡CH) should be observed around 3.0 ppm. |
| FTIR | Presence of a characteristic absorption band for the oxazine ring around 930-950 cm⁻¹. A sharp peak around 3290 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne. Disappearance of the broad O-H stretching band from the phenolic precursor. |
| DSC | An endothermic peak corresponding to the melting point of the monomer, followed by an exothermic peak indicating the ring-opening polymerization of the benzoxazine and the polymerization of the acetylene group. |
Visualization of Synthetic Workflow
The following diagrams illustrate the key processes in the preparation of benzoxazine monomers from 3-ethynylaniline.
References
Application Notes and Protocols for the Use of 3-Aminophenylacetylene in the Production of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-aminophenylacetylene as a key building block in the synthesis of azo dyes and pigments. The unique molecular structure of 3-aminophenylacetylene, featuring a reactive primary amine and a terminal alkyne group, offers versatile opportunities for creating novel chromophores with unique properties.
Introduction to 3-Aminophenylacetylene in Dye Synthesis
3-Aminophenylacetylene, also known as 3-ethynylaniline, is an aromatic amine that serves as an excellent diazo component in azo coupling reactions. The presence of the ethynyl group provides a site for further chemical modification, such as click chemistry or polymerization, allowing for the development of functional dyes and pigments. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[1] The color of these dyes can be tuned by the electronic properties of the aromatic rings connected to the azo group.[2] By incorporating 3-aminophenylacetylene, novel dyes with interesting photophysical and material properties can be synthesized.
Experimental Protocols
This section details the synthesis of a representative azo dye, 4-((3-ethynylphenyl)diazenyl)-N,N-dimethylaniline, using 3-aminophenylacetylene as the diazo component and N,N-dimethylaniline as the coupling component.
2.1. Synthesis of 4-((3-ethynylphenyl)diazenyl)-N,N-dimethylaniline
The synthesis proceeds in two main steps: the diazotization of 3-aminophenylacetylene followed by the azo coupling with N,N-dimethylaniline.
2.1.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminophenylacetylene | C₈H₇N | 117.15 | 1.17 g | 10 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | ~30 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g | 11 |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.21 g | 10 |
| Sodium Acetate | CH₃COONa | 82.03 | 2.05 g | 25 |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ice | - | - | As needed | - |
2.1.2. Experimental Procedure
Step 1: Diazotization of 3-Aminophenylacetylene
-
In a 100 mL beaker, dissolve 1.17 g (10 mmol) of 3-aminophenylacetylene in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 3-aminophenylacetylene solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete. The resulting solution contains the diazonium salt of 3-aminophenylacetylene.
Step 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.
-
To this solution, add 2.05 g (25 mmol) of sodium acetate to buffer the solution.
-
Cool this coupling solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling solution with continuous stirring.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.
Step 3: Isolation and Purification of the Dye
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is colorless.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Data Presentation
3.1. Representative Quantitative Data for 4-((3-ethynylphenyl)diazenyl)-N,N-dimethylaniline
The following table summarizes representative data for the synthesized dye. Note that these are expected values and should be confirmed by experimental analysis.
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Red-Orange Crystalline Solid |
| Melting Point | ~150-155 °C |
| λmax (in Ethanol) | ~420-440 nm |
| Molar Absorptivity (ε) | ~25,000-35,000 L mol⁻¹ cm⁻¹ |
3.2. Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, δ ppm) | 7.0-8.0 (aromatic protons), 3.1 (N-CH₃ protons), 3.2 (alkyne proton) |
| ¹³C NMR (CDCl₃, δ ppm) | 110-155 (aromatic carbons), 80-85 (alkyne carbons), 40 (N-CH₃ carbons) |
| FT-IR (KBr, cm⁻¹) | ~3290 (≡C-H stretch), ~2100 (C≡C stretch), ~1600 (N=N stretch), ~1500-1600 (aromatic C=C stretch) |
Mandatory Visualizations
4.1. Reaction Pathway
Caption: Reaction pathway for the synthesis of an azo dye.
4.2. Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Application Notes
5.1. Potential Applications
Dyes and pigments derived from 3-aminophenylacetylene hold promise for a variety of applications:
-
Functional Textiles: The terminal alkyne group can be used to covalently attach the dye to fabrics or other materials through "click" chemistry, leading to textiles with high wash fastness and durability.
-
Non-linear Optics: The extended π-conjugated system of these azo dyes may impart non-linear optical (NLO) properties, making them suitable for applications in optoelectronics and photonics.
-
Chemosensors: The acetylene group can be functionalized to create receptors for specific analytes, enabling the development of colorimetric sensors.
-
Polymer Science: The alkyne functionality allows for the polymerization of the dye molecules to create colored polymers or for grafting onto other polymer chains.[3]
5.2. Characterization
The synthesized dye should be thoroughly characterized to confirm its structure and purity.
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε), which are characteristic of the dye's color and intensity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the azo group (–N=N–), the alkyne (C≡C and ≡C-H), and the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure of the dye and confirming the successful coupling reaction.
-
Mass Spectrometry (MS): MS provides the molecular weight of the synthesized dye, confirming its elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Information
-
3-Aminophenylacetylene is irritating to the eyes, respiratory system, and skin.[4]
-
Azo dyes, particularly those derived from aromatic amines, should be handled with care as some are known to be mutagenic or carcinogenic.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Applications of 3-Ethynylaniline in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylaniline is a versatile bifunctional molecule combining the reactivity of an aniline and a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of novel organic materials for electronic applications. Its rigid ethynyl group can extend π-conjugation, a key property for charge transport, while the aniline moiety provides a site for further functionalization and can influence the material's energy levels. This document provides an overview of the applications of 3-ethynylaniline in organic electronics, with a focus on its use in hole-transporting materials for perovskite solar cells. Detailed experimental protocols and performance data are provided to guide researchers in this field.
I. Application in Perovskite Solar Cells as a Hole-Transporting Material
The most prominent application of 3-ethynylaniline in organic electronics to date is as a component of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The aniline and ethynyl functionalities allow for its incorporation into larger conjugated systems, such as porphyrin derivatives, which have shown great promise as efficient and stable HTMs.
A. Zinc Porphyrin-Ethynylaniline Conjugates
Zinc porphyrin-ethynylaniline conjugates have emerged as a class of high-performance HTMs. The porphyrin core provides excellent light-harvesting and charge-transporting properties, while the ethynylaniline units extend the conjugation and modulate the energy levels to facilitate efficient hole extraction from the perovskite layer.
Data Presentation: Performance of Perovskite Solar Cells using Zinc Porphyrin-Ethynylaniline HTMs
| HTM Designation | Structure | PCE (%)[1][2] | Voc (V)[1][2] | Jsc (mA/cm²)[1][2] | FF[1][2] | Hole Mobility (cm²/Vs)[1][2] |
| Y2 | Zinc Porphyrin with n-butyl tethered ethynylaniline | 16.60 | 0.99 | 22.82 | - | ~10-4 |
| Y2A2 | Zinc Porphyrin with n-dodecyl tethered ethynylaniline | 10.55 | 1.01 | 17.80 | - | ~10-5 |
| Spiro-OMeTAD (Reference) | Standard HTM | 18.03 | 1.06 | 22.79 | - | - |
PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.
Experimental Protocols
1. Synthesis of Zinc Porphyrin-Ethynylaniline Conjugates (Y2 and Y2A2)
This protocol is based on a Sonogashira cross-coupling reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for zinc porphyrin-ethynylaniline conjugates.
Materials:
-
5,15-Dibromo-10,20-diarylporphyrin
-
3-Ethynylaniline derivative (with n-butyl or n-dodecyl group on the aniline)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5,15-dibromo-10,20-diarylporphyrin in a mixture of anhydrous toluene and triethylamine (typically in a 2:1 to 5:1 v/v ratio).
-
Add the 3-ethynylaniline derivative (typically 2.2 to 2.5 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (typically 0.05 to 0.1 equivalents) and CuI co-catalyst (typically 0.1 to 0.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C and stir for 12 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and dichloromethane or ethyl acetate) to isolate the desired zinc porphyrin-ethynylaniline conjugate.
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy).
2. Fabrication of Perovskite Solar Cells with Porphyrin-Based HTMs
This protocol describes the fabrication of an inverted p-i-n perovskite solar cell.
Diagram of the Device Fabrication Workflow:
Caption: Workflow for fabricating an inverted perovskite solar cell.
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Zinc porphyrin-ethynylaniline HTM solution (e.g., Y2 or Y2A2 in chlorobenzene)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture)
-
PCBM (phenyl-C₆₁-butyric acid methyl ester) solution in chlorobenzene
-
BCP (bathocuproine)
-
Silver (Ag) evaporation source
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
Hole-Injection Layer Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., at 4000 rpm for 30 seconds) and anneal at 150 °C for 15 minutes in air.
-
Hole-Transporting Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the zinc porphyrin-ethynylaniline HTM solution onto the PEDOT:PSS layer.
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the HTM layer. During the spin-coating, an anti-solvent (e.g., chlorobenzene or toluene) is typically dripped onto the substrate to induce crystallization. Subsequently, anneal the film on a hotplate (e.g., at 100-150 °C for 10-30 minutes).
-
Electron-Transporting Layer Deposition: Spin-coat the PCBM solution onto the perovskite layer.
-
Buffer Layer Deposition: Transfer the device to a thermal evaporator. Deposit a thin layer of BCP (typically 5-10 nm) on top of the PCBM layer.
-
Cathode Deposition: Deposit the silver cathode (typically 80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
II. Potential Applications in Other Organic Electronic Devices
While the primary application of 3-ethynylaniline has been in PSCs, its versatile structure suggests potential for use in other organic electronic devices.
A. Organic Light-Emitting Diodes (OLEDs)
3-Ethynylaniline derivatives could be explored as components of materials for various layers in an OLED stack, including:
-
Hole-Transporting/Injection Layers: Similar to their function in PSCs, materials incorporating 3-ethynylaniline could facilitate the transport and injection of holes from the anode.
-
Emissive Layers: By incorporating 3-ethynylaniline into a larger chromophore, its electronic properties could be tuned to achieve emission in the visible spectrum.
-
Host Materials: In phosphorescent OLEDs, 3-ethynylaniline-containing molecules could serve as host materials for phosphorescent emitters.
Diagram of a Multilayer OLED Structure:
Caption: Potential roles of 3-ethynylaniline derivatives in an OLED.
B. Organic Field-Effect Transistors (OFETs)
The ability of 3-ethynylaniline to promote π-conjugation makes it a candidate for incorporation into the active semiconductor layer of OFETs. Polymers such as poly(3-ethynylaniline) or copolymers containing this unit could exhibit charge transport properties suitable for transistor applications.
Diagram of a Bottom-Gate, Bottom-Contact OFET:
Caption: Potential application of poly(3-ethynylaniline) in an OFET.
Conclusion
3-Ethynylaniline is a promising building block for the development of advanced materials for organic electronics. Its successful application in high-performance hole-transporting materials for perovskite solar cells has been demonstrated. Further research into its incorporation into materials for OLEDs and OFETs is warranted and could lead to the development of novel and efficient organic electronic devices. The synthetic versatility of 3-ethynylaniline allows for fine-tuning of molecular properties, offering a rich area for future exploration by researchers and material scientists.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethynylaniline
Welcome to the technical support center for the synthesis of 3-ethynylaniline. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. The following sections provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-ethynylaniline, particularly via Sonogashira coupling of a haloaniline with a protected alkyne.
Q1: My Sonogashira coupling reaction is not working or giving a very low yield. What are the common causes?
A1: Low yields in Sonogashira couplings are common and can often be attributed to several factors:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation.[1]
-
Poor Reagent Quality: The quality of the palladium catalyst, copper(I) co-catalyst, and amine base is critical. Old or improperly stored reagents can lead to failed reactions.[2] For instance, the amine base can oxidize in the presence of air, which can inhibit the reaction.[2]
-
Sub-optimal Temperature: The reaction temperature may be too low, especially when using less reactive aryl bromides, which can limit the initial oxidative addition step.[3]
-
Inappropriate Solvent: Solvents like THF can sometimes promote the formation of inactive palladium black, especially at higher temperatures.[2]
-
Loss of Alkyne: If using a volatile alkyne like trimethylsilylacetylene (TMSA), which has a boiling point of 53°C, running the reaction at elevated temperatures in an open or poorly sealed system can lead to its evaporation.[2]
Q2: My reaction mixture turns black immediately. Is this normal?
A2: Yes, it is often normal for the reaction mixture to turn dark or black. This is typically due to the formation of palladium black (finely divided palladium metal), which indicates that some of the Pd(0) catalyst has precipitated out of the solution.[2] While some precipitation is common, rapid and extensive blackening might suggest that the catalyst is deactivating too quickly. This can be exacerbated by the choice of solvent; for example, THF has been anecdotally reported to promote this issue.[2]
Q3: I am observing significant amounts of homocoupling (Glaser coupling) of my alkyne. How can I minimize this side reaction?
A3: Homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen.[1][4] To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[1]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, these methods eliminate the primary catalyst for Glaser coupling.[5][6]
-
Control Alkyne Concentration: In some cases, a slow addition of the alkyne can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.
Q4: Which aryl halide should I use: 3-iodoaniline or 3-bromoaniline?
A4: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[2][7] Using 3-iodoaniline will typically result in faster reaction times and higher yields under milder conditions compared to 3-bromoaniline. While aryl bromides are often cheaper, they may require higher temperatures, stronger bases, or more specialized catalyst systems to achieve good conversion.[3]
Q5: How do I effectively remove the trimethylsilyl (TMS) protecting group after the coupling reaction?
A5: The TMS group can be readily cleaved under mild conditions. Common methods include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very common and effective method.[8][9]
-
Base-mediated cleavage: Simple bases like potassium carbonate in methanol can also effectively remove the TMS group.[9]
-
Silver Salts: For more sensitive substrates, catalytic amounts of silver salts like silver nitrate (AgNO₃) or silver fluoride (AgF) can selectively deprotect TMS-acetylenes.[10][11]
Experimental Protocols & Data
General Workflow for 3-Ethynylaniline Synthesis
The most common laboratory-scale synthesis involves a two-step process: (1) Sonogashira coupling of an aryl halide (e.g., 3-iodoaniline) with a protected acetylene source (e.g., trimethylsilylacetylene), followed by (2) deprotection of the silyl group.
Protocol 1: Sonogashira Coupling of 3-Iodoaniline and TMS-Acetylene
This protocol is a representative example for the first step of the synthesis.
Reagents:
-
3-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(trimethylsilylethynyl)aniline.
Protocol 2: Deprotection of 3-(Trimethylsilylethynyl)aniline
This protocol describes the cleavage of the TMS group to yield the final product.
Reagents:
-
3-(Trimethylsilylethynyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 3-(trimethylsilylethynyl)aniline (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 3-ethynylaniline can be further purified by column chromatography if necessary.
Data Summary: Optimizing Sonogashira Reaction Conditions
The yield of the Sonogashira coupling is highly dependent on the chosen parameters. The table below summarizes the effect of different components on the reaction outcome, based on literature reports.[4][6]
| Parameter | Variation | Typical Effect on Yield | Rationale |
| Aryl Halide | I > Br >> Cl | Higher | The C-X bond strength decreases (C-I < C-Br < C-Cl), making oxidative addition easier for iodides.[2] |
| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Good | Standard, reliable catalysts for many applications.[5] |
| Pd(dppf)Cl₂ | Often Improved | The dppf ligand can be more robust and effective for less reactive halides.[3] | |
| Co-Catalyst | CuI | Generally Required | The copper acetylide intermediate is key to the traditional catalytic cycle. |
| None (Copper-Free) | Viable, Cleaner | Avoids Glaser homocoupling but may require different bases or ligands (e.g., TBAF).[6] | |
| Base | Triethylamine (TEA) | Good | Acts as both the base and often as a solvent.[3] |
| Diisopropylamine (DIPA) | Good | Can be effective, sometimes providing better results than TEA.[3] | |
| Solvent | THF, DMF, Dioxane | Variable | Solvent choice can impact catalyst solubility and stability.[3] |
Troubleshooting Decision Tree
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.org.mx [scielo.org.mx]
Technical Support Center: Purification of Crude 3-Aminophenylacetylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-aminophenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude 3-aminophenylacetylene?
A1: The most common and effective purification techniques for crude 3-aminophenylacetylene are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities.
-
Column Chromatography: Effective for separating the product from impurities with different polarities.
-
Acid-Base Extraction: Useful for removing acidic or neutral impurities from the basic 3-aminophenylacetylene.
-
Recrystallization: Can be used if the crude product is a solid or can be converted to a solid salt, although 3-aminophenylacetylene is often a liquid at room temperature.[1]
Q2: What are the typical physical and chemical properties of 3-aminophenylacetylene?
A2: Understanding the properties of 3-aminophenylacetylene is crucial for selecting the appropriate purification method.
| Property | Value |
| Appearance | Clear yellow to brown liquid[2][3] |
| Molecular Formula | C₈H₇N |
| Molecular Weight | 117.15 g/mol [1] |
| Boiling Point | 92-93 °C at 2 mmHg[1][2] |
| Melting Point | 27 °C[1][2] |
| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate.[1] |
| Stability | Light sensitive; stable under normal temperatures and pressures.[1][2] |
Q3: What are the potential impurities in crude 3-aminophenylacetylene?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials (e.g., m-nitrocinnamic acid, 3-nitrophenylacetylene).[4]
-
Byproducts from the synthesis, such as polymerized material.
-
Residual solvents from the reaction or initial workup.
-
Degradation products due to exposure to light or air.
Q4: What safety precautions should be taken when handling 3-aminophenylacetylene?
A4: 3-Aminophenylacetylene is a hazardous chemical. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] It is flammable and should be kept away from heat, sparks, and open flames.[2] Store in a cool, dry, and dark place in a tightly sealed container.[2]
Troubleshooting Guides
Vacuum Distillation
Problem: The distillation is very slow or not proceeding at all. Possible Cause & Solution:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum (around 2 mmHg). Check for leaks in your distillation setup.
-
Insufficient Heating: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, as this can cause decomposition.
-
Bumping: Add a stir bar or boiling chips to the distillation flask to ensure smooth boiling.
Problem: The product is dark or appears to be decomposing in the distillation flask. Possible Cause & Solution:
-
Overheating: Reduce the heating mantle temperature. 3-Aminophenylacetylene is sensitive to high temperatures.
-
Air Leak: Ensure all joints in the distillation apparatus are properly sealed to prevent oxidation. Consider using an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography
Problem: Poor separation of 3-aminophenylacetylene from impurities. Possible Cause & Solution:
-
Incorrect Solvent System: The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A common eluent system is a mixture of ethyl acetate and petroleum ether.[4]
-
Column Overloading: Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Compound is Unstable on Silica Gel: 3-Aminophenylacetylene, being an amine, can interact strongly with acidic silica gel, leading to tailing or decomposition.[6] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[7]
Problem: The compound is stuck on the column and won't elute. Possible Cause & Solution:
-
Strong Interaction with Stationary Phase: As an amine, the compound can bind strongly to silica gel. Gradually increase the polarity of the eluent. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent system.
-
Insoluble Impurities Clogging the Column: Filter the crude product through a small plug of silica or celite before loading it onto the column.
Acid-Base Extraction
Problem: Low recovery of 3-aminophenylacetylene after extraction. Possible Cause & Solution:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (e.g., pH 1-2 with HCl) to protonate the amine and transfer it to the aqueous layer.[8] Subsequently, ensure the aqueous layer is made sufficiently basic (e.g., pH 9-10 with NaOH) to deprotonate the ammonium salt and regenerate the free amine for extraction back into the organic solvent.[8]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion. Gently invert the separatory funnel to mix the layers. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charging the Flask: Add the crude 3-aminophenylacetylene and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system, aiming for a pressure of approximately 2 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at 92-93 °C.[1][2]
-
Shutdown: Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in petroleum ether).
-
Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Do not let the column run dry.
-
Sample Loading: Dissolve the crude 3-aminophenylacetylene in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-aminophenylacetylene in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-aminophenylacetylene will move to the aqueous layer.[8]
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (pH 9-10).[8] The free amine will precipitate or form an oily layer.
-
Back Extraction: Extract the regenerated 3-aminophenylacetylene back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Caption: Workflow for Vacuum Distillation of 3-aminophenylacetylene.
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Acid-Base Extraction.
References
- 1. chembk.com [chembk.com]
- 2. 3-Aminophenylacetylene CAS 54060-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 4. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Sonogashira Coupling of 3-Ethynylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Sonogashira coupling of 3-ethynylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common side reactions observed during the Sonogashira coupling of 3-ethynylaniline?
The most prevalent side reaction is the homocoupling of 3-ethynylaniline, often referred to as Glaser or Hay coupling, which results in the formation of 1,4-bis(3-aminophenyl)buta-1,3-diyne.[1] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] Another significant issue can be the deactivation of the palladium catalyst, which can be exacerbated by the coordinating nature of the aniline's amino group. This can lead to the formation of palladium black and an overall reduction in catalytic activity. Low yields and the presence of unreacted starting materials are also common problems.
2. My reaction is resulting in a high yield of the homocoupled diyne byproduct. How can I minimize this?
To diminish the formation of the homocoupled diyne, several strategies can be employed:
-
Minimize Oxygen: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
-
Copper-Free Conditions: The homocoupling is often copper-catalyzed. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[3]
-
Controlled Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce the homocoupling side product to as low as 2%.[1]
-
Slow Addition of Alkyne: Adding the 3-ethynylaniline slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
3. The reaction is sluggish, and I'm recovering a significant amount of unreacted starting materials. What could be the cause and how can I improve the conversion?
Low conversion can be attributed to several factors:
-
Catalyst Deactivation: The amino group of 3-ethynylaniline can coordinate to the palladium catalyst, leading to its deactivation. The formation of palladium black is a visual indicator of this issue.[2] Using bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can help to stabilize the palladium catalyst and improve its turnover number.[3]
-
Insufficient Temperature: While Sonogashira couplings can often be run at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require heating to achieve a reasonable reaction rate.[5][6]
-
Choice of Base and Solvent: The base and solvent system is crucial. An appropriate amine base (e.g., triethylamine, diisopropylamine) is needed to neutralize the hydrogen halide byproduct.[5] The solvent must be able to dissolve all reactants. Common solvents include THF, DMF, and amine bases themselves.[5]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the trend I > Br > Cl.[5] If you are using a less reactive aryl chloride, you may need to switch to a more active catalyst system, use higher temperatures, or consider using the corresponding aryl iodide or bromide if synthetically feasible.
4. My reaction mixture is turning black. What does this signify and is it problematic?
A black precipitate is typically palladium black, which is the inactive, elemental form of the palladium catalyst.[2] This indicates catalyst decomposition and will lead to a lower reaction rate and incomplete conversion. While some palladium black formation can be tolerated, excessive formation is detrimental. To mitigate this, consider the following:
-
Use of Appropriate Ligands: As mentioned, bulky and electron-rich phosphine ligands or NHCs can stabilize the palladium(0) species and prevent aggregation into palladium black.[3]
-
Solvent Choice: Some solvents may promote the formation of palladium black more than others. For instance, some anecdotal evidence suggests that THF may be more prone to this issue compared to using an amine as the solvent.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.
Data on Reaction Conditions
While specific quantitative data for the Sonogashira coupling of 3-ethynylaniline is dispersed across various studies, the following table provides a general overview of how different reaction parameters can influence the outcome, based on typical Sonogashira couplings.
| Parameter | Condition A | Yield of Cross-Coupled Product | Yield of Homocoupled Product | Observations |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Moderate to High | Low to Moderate | Standard conditions, can be prone to homocoupling. |
| Pd(PPh₃)₄ (Copper-Free) | Moderate | Very Low | Significantly reduces homocoupling but may require higher temperatures or longer reaction times. | |
| Atmosphere | Air | Low | High | Oxygen promotes the homocoupling of the alkyne. |
| Inert (N₂ or Ar) | High | Low | Essential for good yields of the desired product. | |
| Inert + H₂ (dilute) | High | Very Low | Actively suppresses the homocoupling side reaction.[1] | |
| Temperature | Room Temperature | Substrate Dependent | Low | May be sufficient for highly reactive aryl iodides. |
| 80-100 °C | High | Moderate | Often required for less reactive aryl halides, but can increase side reactions if not optimized.[6] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 3-Ethynylaniline with an Aryl Iodide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Ethynylaniline
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) (Base and solvent)
-
Tetrahydrofuran (THF) (Co-solvent, optional)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add freshly distilled and degassed triethylamine (5 mL) via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of degassed THF can be added as a co-solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-ethynylaniline (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C as needed, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Mechanisms
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling.
Caption: The Sonogashira catalytic cycle involves interconnected palladium and copper cycles.
Troubleshooting Workflow for Common Side Reactions
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the Sonogashira coupling of 3-ethynylaniline.
Caption: A troubleshooting decision tree for common Sonogashira coupling problems.
References
storage and handling guidelines for 3-ethynylaniline
This guide provides essential information on the proper storage, handling, and troubleshooting for 3-ethynylaniline, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-ethynylaniline?
A1: 3-Ethynylaniline is a flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] The substance may also be harmful if swallowed, and its toxicological properties have not been fully investigated.[2][3] Due to the presence of the acetylene group, it may have explosive instability under certain conditions.[3]
Q2: What are the recommended storage conditions for 3-ethynylaniline?
A2: 3-Ethynylaniline should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[4] It should be stored away from heat, sparks, open flames, and other ignition sources.[1][2] Additionally, it should be kept separate from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Q3: What personal protective equipment (PPE) is required when handling 3-ethynylaniline?
A3: When handling 3-ethynylaniline, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[1][2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[1]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately remove all sources of ignition.[1] Ensure adequate ventilation.[1] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container for disposal.[2][5] Use non-sparking tools during cleanup.[1] Avoid allowing the spill to enter drains or waterways.[1]
Q5: What are the known incompatibilities of 3-ethynylaniline?
A5: 3-Ethynylaniline is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Material has darkened or solidified | Polymerization due to exposure to heat, light, or air over time.[3] | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. To prevent this, ensure storage at 2-8°C and under an inert atmosphere if possible. |
| Inconsistent reaction yields in "click chemistry" | Impurities in the 3-ethynylaniline. Degradation of the material. | Use a freshly opened bottle or purify the existing material. Confirm the purity using analytical methods like NMR or GC-MS. |
| Precipitate formation when mixing with other reagents | Incompatibility with the solvent or another reagent. | Review the compatibility of all reaction components. Consider a different solvent system. |
| Strong, irritating odor during handling | Inadequate ventilation. | Handle the material in a certified chemical fume hood.[1] Ensure the fume hood is functioning correctly. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇N | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 92 - 93 °C (Lit.) | [6] |
| Density | 1.04 g/cm³ | [2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Storage Temperature | 2 - 8 °C | [4] |
| UN Number | 1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store at the recommended temperature of 2-8°C.[4]
Visual Guides
Caption: Workflow for the safe handling of 3-ethynylaniline.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
- 2. 3-Ethynylaniline(54060-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-Ethynylaniline(54060-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Ethynylaniline|lookchem [lookchem.com]
stability issues of 3-aminophenylacetylene under air and light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-aminophenylacetylene when exposed to air and light.
Troubleshooting Guide
Users may encounter several issues during the handling and use of 3-aminophenylacetylene due to its sensitivity to atmospheric conditions and light. This guide provides solutions to common problems.
| Problem | Possible Cause | Solution |
| Color change of the compound from clear yellowish to brown or dark brown. | Oxidation of the aniline moiety upon exposure to air and/or light. | Store the compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial to protect it from air and light. For long-term storage, refrigeration (2-8°C) is recommended.[1][2] |
| The compound has solidified or appears viscous. | Polymerization of the acetylene group, which can be initiated by exposure to heat, light, or air.[3] | Avoid prolonged storage and exposure to elevated temperatures.[3] If polymerization has occurred, the material may not be suitable for use, as its chemical properties will have changed. |
| Inconsistent or poor results in reactions (e.g., lower yield, unexpected byproducts). | Degradation of the 3-aminophenylacetylene starting material. | Always use freshly opened or properly stored material. Before use, it is advisable to check the purity of the compound, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. |
| Difficulty in dissolving the compound. | The compound may have polymerized or degraded into less soluble products. | If the compound does not dissolve in the specified solvent, it is likely compromised. It is recommended to use a fresh batch of the reagent. |
Frequently Asked Questions (FAQs)
Q1: How should 3-aminophenylacetylene be stored to ensure its stability?
A1: To maintain the integrity of 3-aminophenylacetylene, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed amber glass vial to protect it from oxygen and light.[1][2][3] For extended storage, it is recommended to keep the vial in a cool, dark place, ideally refrigerated at 2-8°C.[3]
Q2: What are the visible signs of 3-aminophenylacetylene degradation?
A2: The primary visual indicator of degradation is a color change from its typical clear yellowish to a brown or dark brown liquid.[4] Another sign of instability is an increase in viscosity or solidification, which suggests polymerization has occurred.[3]
Q3: Can I handle 3-aminophenylacetylene on the open bench?
A3: Due to its sensitivity to air, it is strongly recommended to handle 3-aminophenylacetylene under an inert atmosphere, for instance, inside a glovebox or by using Schlenk line techniques.[5] This minimizes its exposure to oxygen and moisture, thereby preventing degradation.
Q4: What are the potential degradation products of 3-aminophenylacetylene when exposed to air and light?
A4: While specific studies on 3-aminophenylacetylene are limited, the degradation of anilines in the presence of air and light can lead to the formation of various oxidation products, including nitrobenzenes, phenols, and azobenzenes, through radical-mediated pathways.[6] The acetylene group may also undergo polymerization.[3]
Q5: How can I mitigate the degradation of 3-aminophenylacetylene during an experiment?
A5: To minimize degradation during your experiment, ensure all your glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.[7][8][9] Use degassed solvents and maintain a positive pressure of an inert gas throughout the reaction. If the reaction is light-sensitive, wrap the reaction vessel in aluminum foil.
Experimental Protocols
Protocol 1: Evaluation of 3-Aminophenylacetylene Stability Under Air and Light
This protocol outlines a general procedure to assess the stability of 3-aminophenylacetylene under ambient air and laboratory light conditions.
Materials:
-
3-Aminophenylacetylene
-
GC-MS grade solvent (e.g., acetonitrile or dichloromethane)
-
Clear and amber glass vials with screw caps
-
Gas chromatograph-mass spectrometer (GC-MS)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 3-aminophenylacetylene in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into two sets of vials: one set of clear glass vials and one set of amber glass vials.
-
For each set, prepare three sample types:
-
Time zero: Analyze immediately.
-
Air/Light Exposure: Leave the vials uncapped (or loosely capped to allow air exchange) on a lab bench exposed to ambient light.
-
Inert/Dark Control: Sparge the solution with nitrogen or argon, seal the amber vials tightly, and wrap them in aluminum foil.
-
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), take an aliquot from each sample.
-
Analyze the aliquots by GC-MS to determine the concentration of 3-aminophenylacetylene and identify any degradation products.
-
Additionally, a UV-Vis spectrum can be recorded at each time point to monitor for changes in absorbance, which may indicate degradation.
Data Presentation:
The results can be summarized in the following tables:
Table 1: Concentration of 3-Aminophenylacetylene Over Time
| Time (hours) | Concentration in Clear Vial (Air/Light) (mg/mL) | Concentration in Amber Vial (Inert/Dark) (mg/mL) |
| 0 | Initial Concentration | Initial Concentration |
| 1 | ||
| 3 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 2: Major Degradation Products Identified by GC-MS
| Time (hours) | Degradation Products in Clear Vial (Air/Light) | Retention Time | m/z |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of 3-aminophenylacetylene.
References
- 1. ossila.com [ossila.com]
- 2. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Optimizing Reaction Conditions for 3-Ethynylaniline Polymerization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of 3-ethynylaniline. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing 3-ethynylaniline?
A1: The primary methods for the polymerization of 3-ethynylaniline are oxidative polymerization and transition metal-catalyzed polymerization. Oxidative polymerization is often carried out using an oxidizing agent like ammonium persulfate in an acidic medium.[1] Transition metal catalysis involves the use of catalysts based on metals such as tungsten, molybdenum, rhodium, palladium, or nickel.[2][3]
Q2: My polymerization of 3-ethynylaniline is resulting in a low yield. What are the potential causes and solutions?
A2: Low polymer yield can stem from several factors:
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Suboptimal Catalyst Concentration: The monomer-to-catalyst ratio is a critical parameter. An insufficient amount of catalyst may lead to incomplete polymerization. Conversely, an excess of catalyst can sometimes lead to side reactions or premature termination. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific conditions.
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Incorrect Reaction Temperature: Temperature plays a significant role in polymerization kinetics. For oxidative polymerization, conducting the reaction at low temperatures, such as in an ice bath, has been reported to be effective.[1] For transition metal-catalyzed reactions, the optimal temperature can vary depending on the specific catalyst system used.[2]
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Inappropriate Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chains, as well as the activity of the catalyst. Common solvents for related polymerizations include chloroform, though the resulting poly(3-ethynylaniline) may have limited solubility.[2]
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Monomer Purity: Impurities in the 3-ethynylaniline monomer can interfere with the polymerization process by poisoning the catalyst or terminating the polymer chains. Ensure the monomer is of high purity before use.
Q3: The poly(3-ethynylaniline) I've synthesized is insoluble in common organic solvents. How can I address this?
A3: The insolubility of poly(3-ethynylaniline) is a known challenge, often due to the rigid conjugated backbone of the polymer.[2] Several strategies can be employed to mitigate this issue:
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Modification of Polymerization Conditions: Adjusting the polymerization temperature and monomer concentration can sometimes influence the molecular weight and degree of cross-linking, which in turn affects solubility.
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Copolymerization: Introducing a more flexible co-monomer during polymerization can disrupt the rigid structure of the homopolymer, leading to improved solubility.
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Post-polymerization Modification: While more complex, chemical modification of the polymer side chains after synthesis could potentially enhance solubility.
Q4: How can I control the molecular weight of the resulting poly(3-ethynylaniline)?
A4: Controlling the molecular weight of conjugated polymers can be challenging. Key factors that influence the molecular weight include:
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Monomer to Initiator/Catalyst Ratio: This is a fundamental parameter in chain-growth polymerization. A higher ratio generally leads to higher molecular weight polymers.
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Reaction Time: The polymerization should be allowed to proceed for a sufficient duration to achieve the desired chain length. However, excessively long reaction times can sometimes lead to side reactions.
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Temperature: As with many polymerizations, temperature can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight. Lowering the temperature can sometimes lead to higher molecular weight polymers by reducing the rate of termination reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No polymer formation | Inactive catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For transition metal catalysts, consider activation procedures if required. |
| Presence of inhibitors in the monomer | - Purify the 3-ethynylaniline monomer before use (e.g., by distillation or chromatography). | |
| Incorrect reaction setup (e.g., presence of oxygen for air-sensitive catalysts) | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive catalyst. | |
| Polymer is a dark, intractable powder | High degree of cross-linking or oxidation | - Lower the reaction temperature. - Reduce the concentration of the oxidizing agent in oxidative polymerization. - Decrease the reaction time. |
| Broad molecular weight distribution | Multiple active species or chain transfer reactions | - Optimize the catalyst system to favor a single type of active species. - Adjust the solvent and temperature to minimize chain transfer reactions. |
| Inconsistent batch-to-batch results | Variations in reagent quality or reaction conditions | - Use reagents from the same batch for a series of experiments. - Maintain strict control over reaction parameters such as temperature, stirring rate, and reagent addition. |
Experimental Protocols
Oxidative Polymerization of 3-Ethynylaniline
This protocol is based on a reported method for the synthesis of poly(3-ethynylaniline).[1]
Materials:
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3-Ethynylaniline
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Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), low concentration solution (e.g., 1 M)
-
Deionized water
-
Methanol
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, dissolve a specific amount of 3-ethynylaniline in a low-concentration hydrochloric acid solution.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate container, prepare a solution of ammonium persulfate in deionized water.
-
Slowly add the ammonium persulfate solution to the cooled monomer solution while stirring vigorously.
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Continue the reaction at 0-5 °C for a predetermined time (e.g., 24 hours). The formation of a precipitate indicates polymer formation.
-
After the reaction is complete, collect the polymer by filtration.
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Wash the polymer precipitate thoroughly with deionized water and then with methanol to remove unreacted monomer and initiator.
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Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Transition Metal-Catalyzed Polymerization (General Approach)
This is a general guideline based on the polymerization of a similar monomer, 3-ethynylphenol, using tungsten-based catalysts.[2] Specific conditions will need to be optimized for 3-ethynylaniline and the chosen catalyst.
Materials:
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3-Ethynylaniline
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Transition metal catalyst (e.g., WCl₆)
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Co-catalyst (if required by the catalyst system)
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Anhydrous, degassed solvent (e.g., chloroform or toluene)
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Methanol (for precipitation)
Procedure:
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Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the transition metal catalyst to a reaction vessel.
-
Add the anhydrous, degassed solvent to dissolve or suspend the catalyst.
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If a co-catalyst is used, add it to the reaction mixture at this stage.
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Add the 3-ethynylaniline monomer to the reaction mixture.
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Maintain the reaction at the desired temperature with constant stirring for the specified duration.
-
To terminate the polymerization and precipitate the polymer, pour the reaction mixture into a large volume of a non-solvent, such as methanol.
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Collect the polymer precipitate by filtration.
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Wash the polymer with fresh non-solvent to remove residual catalyst and unreacted monomer.
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Dry the polymer under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on the Polymerization of 3-Ethynylphenol (as an analogue for 3-Ethynylaniline)
Data adapted from a study on 3-ethynylphenol polymerization and presented here as a qualitative guide for optimizing 3-ethynylaniline polymerization.[2]
| Parameter | Variation | Observed Effect on Polymer Yield |
| Catalyst System | W-based vs. Mo-based | W-based catalysts showed higher activity. |
| Monomer/Catalyst Ratio | Increasing the ratio | Can lead to an increase in yield up to an optimal point. |
| Initial Monomer Conc. | Increasing concentration | May increase the rate of polymerization and yield. |
| Polymerization Temp. | Increasing temperature | Can have a complex effect; optimization is necessary. |
Visualizations
Caption: Experimental workflow for the polymerization of 3-ethynylaniline.
Caption: Troubleshooting logic for addressing low polymer yield.
References
Technical Support Center: Troubleshooting Click Chemistry with 3-Ethynylaniline
Welcome to the technical support center for click chemistry reactions involving 3-ethynylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these powerful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction with 3-ethynylaniline?
The most common click chemistry reaction for 3-ethynylaniline is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne of 3-ethynylaniline and an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst is essential to accelerate the reaction and ensure high regioselectivity.
Q2: Can I use a different catalyst for the reaction?
Yes, besides the standard copper(I) catalysts, ruthenium catalysts can also be employed for azide-alkyne cycloadditions. However, it is crucial to note that ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer.[1] This provides a complementary synthetic route to access different triazole isomers.
Q3: What are the key reagents needed for a successful CuAAC reaction with 3-ethynylaniline?
A typical CuAAC reaction requires:
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3-Ethynylaniline: The alkyne component.
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An organic azide: The reaction partner.
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A copper(I) source: Often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.
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A reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[2]
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A ligand (optional but recommended): Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, prevent its oxidation, and can increase reaction rates.[2][3]
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An appropriate solvent: A variety of solvents can be used, often mixtures of water with t-butanol, DMF, or DMSO.
Q4: How does the aniline group in 3-ethynylaniline affect the reaction?
The aniline group is generally well-tolerated in click chemistry. However, under certain conditions, the amino group (-NH₂) could potentially coordinate with the copper catalyst, which might influence the reaction kinetics. Additionally, the basicity of the aniline may require consideration when choosing reaction conditions, particularly the pH of the medium. In highly acidic media, the amino group will be protonated, which can affect its electronic properties and solubility.
Q5: What are common side reactions to be aware of?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct. This is often promoted by the presence of oxygen and can be minimized by using a slight excess of the reducing agent and/or by degassing the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Copper Catalyst | - Ensure you are using a reliable source of Cu(I) or that your Cu(II) is being effectively reduced. - Prepare fresh sodium ascorbate solution, as it can degrade over time. - Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[2][3] - Degas your solvent and reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. |
| 2. Impure Reagents | - Verify the purity of your 3-ethynylaniline and azide starting materials. Impurities can inhibit the catalyst. - 3-Ethynylaniline can darken upon exposure to air and light; use freshly purified or high-purity material. | |
| 3. Inappropriate Solvent | - Ensure your reactants are soluble in the chosen solvent system. - For biomolecule conjugations, aqueous buffers are common, but co-solvents like DMSO or DMF may be needed to dissolve hydrophobic reactants. | |
| 4. Incorrect Stoichiometry | - A slight excess (1.1-1.5 equivalents) of one of the reactants (often the less precious one) can help drive the reaction to completion. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | 1. Presence of Oxygen | - Thoroughly degas all solutions by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain an inert atmosphere over the reaction. |
| 2. Insufficient Reducing Agent | - Use a slight excess of sodium ascorbate to maintain a reducing environment. | |
| Reaction is Slow or Stalls | 1. Low Temperature | - While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, be mindful of the stability of your substrates at higher temperatures. |
| 2. Low Catalyst Concentration | - Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| 3. Catalyst Inhibition | - Certain functional groups on your azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst. Consider protecting such groups or using a higher catalyst load. | |
| Difficulty in Product Purification | 1. Removal of Copper Catalyst | - After the reaction, copper can be removed by washing with an aqueous solution of a chelating agent like EDTA or by passing the reaction mixture through a copper-scavenging resin. |
| 2. Separation from Excess Reagents | - If one of the starting materials was used in excess, it will need to be removed. This can often be achieved by chromatography (e.g., silica gel column chromatography) or by selective extraction based on the different polarities of the product and the excess reagent. | |
| 3. Similar Polarity of Product and Starting Material | - If the product and starting materials have similar polarities, consider derivatizing the aniline group of the product (e.g., by acylation) to alter its polarity for easier separation, followed by deprotection. |
Quantitative Data Summary
The following tables provide representative quantitative data for CuAAC and RuAAC reactions. Note that specific data for 3-ethynylaniline is limited in the literature; therefore, data for structurally related alkynes are included to provide a general reference.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Conditions and Yields
| Alkyne | Azide | Catalyst System | Solvent | Time | Temp (°C) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 8 h | RT | 91 |
| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O | 1 h | RT | >95 |
| 4-Ethynylanisole | Benzyl Azide | CuI | DMF | 12 h | RT | 98 |
| N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Representative Conditions and Yields
| Alkyne | Azide | Catalyst | Solvent | Time | Temp (°C) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CpRuCl(PPh₃)₂ | Benzene | 4 h | 80 | 98 |
| 1-Hexyne | Benzyl Azide | CpRuCl(COD) | Toluene | 0.5 h | RT | 95 |
| Phenylacetylene | (CH₂)₂-N₃ | Cp*RuCl(PPh₃)₂ | Toluene | 12 h | 60 | 92 |
| N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynylaniline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
(Optional but recommended) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve 3-ethynylaniline (1.0 eq) and the desired azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or 4:1 DMF/H₂O) to a concentration of approximately 0.1 M.
-
If using a ligand, add THPTA (typically 1-5 mol% relative to the alkyne).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted triazole.
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of 3-Ethynylaniline
This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (argon or nitrogen), dissolve 3-ethynylaniline (1.0 eq), the desired azide (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane) to a concentration of approximately 0.1-0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 1-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: 3-Aminophenylacetylene Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 3-aminophenylacetylene (3-ethynylaniline).
Troubleshooting Guide: Unwanted Polymerization
Spontaneous or gradual polymerization of 3-aminophenylacetylene is a common issue that can lead to inaccurate experimental results and loss of valuable material. This guide will help you identify and resolve potential causes of unwanted polymerization.
| Issue | Potential Cause | Recommended Solution |
| Rapid solidification or viscosity increase upon opening a new bottle. | The material may have been exposed to high temperatures during shipping or storage. The inherent stabilizer may have been consumed. | Contact the supplier immediately for a replacement. Do not attempt to use the material. |
| Color of the liquid darkens significantly from light yellow/brown to dark brown or black over a short period. | This is a visual indicator of oligomerization and polymerization, likely accelerated by exposure to air (oxygen) and/or light. | Immediately purge the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store in a refrigerator (2-8°C) in the dark. Consider adding a polymerization inhibitor. |
| Inconsistent results in reactions using 3-aminophenylacetylene from the same bottle over time. | Gradual, low-level polymerization is occurring, reducing the concentration of the monomer and introducing oligomeric impurities. | Test the purity of the 3-aminophenylacetylene stock before each use. If oligomers are detected, purify the monomer by distillation or chromatography before use. |
| Precipitate forms in a solution of 3-aminophenylacetylene in an organic solvent. | The solvent may contain acidic impurities or peroxides that can initiate polymerization. The solution may have been exposed to light or heat. | Use freshly distilled or high-purity, inhibitor-free solvents. Prepare solutions fresh before use and store them under an inert atmosphere in the dark. |
Frequently Asked Questions (FAQs)
Q1: What causes the self-polymerization of 3-aminophenylacetylene?
A1: The self-polymerization of 3-aminophenylacetylene is primarily initiated by a free-radical mechanism. The presence of the electron-rich amino group and the reactive acetylene moiety makes the molecule susceptible to polymerization. This process is significantly accelerated by three main factors:
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Heat: Higher temperatures provide the activation energy for polymerization to begin.
-
Light: UV and even visible light can generate free radicals that initiate the polymerization chain reaction.
-
Air (Oxygen): Oxygen can react with the monomer to form peroxides, which are potent polymerization initiators.
Q2: How should I properly store 3-aminophenylacetylene to ensure its stability?
A2: Proper storage is critical to maintaining the quality of 3-aminophenylacetylene. Follow these guidelines:
-
Temperature: Store at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent exposure to oxygen.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.
-
Container: Ensure the container is tightly sealed to prevent moisture and air from entering.
Q3: Can I use a polymerization inhibitor with 3-aminophenylacetylene? If so, which ones are recommended?
A3: Yes, using a polymerization inhibitor is a highly effective way to prevent self-polymerization, especially for long-term storage or if the material will be handled at elevated temperatures. Common classes of inhibitors that are effective for acetylenic compounds include phenolic compounds and stable nitroxide radicals.
| Inhibitor Class | Examples | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 100 - 1000 | Act as hydrogen donors to quench propagating free radicals. Often require the presence of oxygen to be most effective. |
| Nitroxide Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), 4-Hydroxy-TEMPO | 50 - 500 | Stable free radicals that directly trap and terminate propagating radical chains. |
Note: The optimal inhibitor and concentration should be determined empirically for your specific application, as they can sometimes interfere with downstream reactions.
Q4: How can I check my sample of 3-aminophenylacetylene for signs of polymerization?
A4: Regular quality control is essential. You can use the following analytical techniques to assess the purity of your sample and detect the presence of oligomers or polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad peaks in the 1H NMR spectrum, in addition to the sharp signals of the monomer, can indicate the presence of oligomers.
-
High-Performance Liquid Chromatography (HPLC): A pure sample should show a single major peak. The presence of additional, typically broader and earlier-eluting peaks, suggests the formation of oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of the volatile monomer. A decrease in the monomer peak area over time and the appearance of new, less volatile compounds can indicate degradation.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method to monitor the purity of 3-aminophenylacetylene and detect the formation of oligomers.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of freshly purified or new 3-aminophenylacetylene into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is your stock solution.
-
Prepare a working standard of approximately 10 µg/mL by further diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the 3-aminophenylacetylene sample to be tested at the same concentration as the working standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The presence of peaks other than the main monomer peak in the sample chromatogram indicates impurities or oligomerization. The area of the monomer peak can be used to estimate its purity relative to the standard.
-
Protocol 2: Monitoring by 1H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-aminophenylacetylene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
-
Data Analysis:
-
A pure sample will show sharp, well-defined peaks corresponding to the aromatic, amino, and acetylenic protons.
-
The presence of broad, unresolved signals, particularly in the aromatic region, is indicative of the formation of oligomers and polymers. By integrating the sharp monomer signals and comparing them to the broad signals, one can estimate the extent of polymerization.
-
Visualizations
Technical Support Center: 3-Ethynylaniline Safety Precautions
This guide provides essential safety information for researchers, scientists, and drug development professionals handling 3-ethynylaniline. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-ethynylaniline?
A1: 3-Ethynylaniline is classified as a hazardous substance.[1] It is a flammable liquid and vapor that can form explosive mixtures with air.[2][3] The compound is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may lead to respiratory irritation.[3] Additionally, it may cause skin sensitization upon contact.[1]
Q2: What are the potential health effects of exposure to 3-ethynylaniline?
A2: Exposure can lead to various health issues. Ingesting the material may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause significant health damage.[1] The substance and its metabolites might interfere with the normal oxygen uptake of hemoglobin, a condition known as methemoglobinemia.[1] Skin contact can cause inflammation and may worsen pre-existing dermatitis.[1] The material is also an eye irritant and can cause damage.[1][2] Inhalation may irritate the respiratory tract, and at high concentrations, could lead to central nervous system depression.[2]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial. The following table summarizes first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes and seek medical help.[2][4] |
| Eye Contact | Rinse the eyes cautiously with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[2][4] |
Personal Protective Equipment (PPE) Troubleshooting Guide
Q4: I'm not sure which gloves to use for handling 3-ethynylaniline. What are the recommendations?
A4: Wear chemical-resistant gloves.[1] Neoprene or PVC gloves are suggested options.[1] The suitability and durability of the glove material depend on the specific conditions of use, including the duration and frequency of contact.[1] For prolonged or frequent contact, it is recommended to use a glove with a protection class of 5 or higher (breakthrough time > 240 minutes).[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advisable.[1] Always inspect gloves before use and wash your hands thoroughly after removing them.[4][5]
Q5: Is standard lab eye protection sufficient when working with 3-ethynylaniline?
A5: Standard safety glasses may not be enough. It is recommended to use safety glasses with side shields or tightly fitting chemical safety goggles.[1][4] This ensures better protection against splashes and vapors.
Q6: When is a respirator necessary for handling this compound?
A6: A NIOSH-approved respirator with a Type A filter should be used if you are working in an area with inadequate ventilation or if exposure limits are likely to be exceeded.[1][2] If you experience any irritation or other symptoms, a full-face respirator should be considered.[4]
PPE Summary Table
| Category | Recommended PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant gloves | PVC or Neoprene are suggested.[1] Protection class 5+ for prolonged contact, 3+ for brief contact.[1] |
| Protective clothing | Fire/flame resistant and impervious clothing, overalls, and a PVC apron are recommended.[1][4] | |
| Respiratory Protection | Respirator | Type A filter of sufficient capacity.[1] Use a full-face respirator if exposure limits are exceeded or symptoms occur.[4] |
Experimental Workflow: Safe Handling of 3-Ethynylaniline
The following diagram outlines the logical workflow for safely handling 3-ethynylaniline in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 3-Ethynylaniline(54060-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Scaling Up the Production of 3-Ethynylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 3-ethynylaniline production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 3-ethynylaniline?
A1: The most prevalent industrial route for synthesizing 3-ethynylaniline is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This typically involves the reaction of a 3-substituted aniline derivative (e.g., 3-iodoaniline or 3-bromoaniline) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA).[1][2] An alternative, though less common, method involves the reduction of 3-ethynylnitrobenzene.[3]
Q2: What are the primary safety concerns when handling 3-ethynylaniline on a large scale?
A2: 3-Ethynylaniline is a flammable liquid and should be kept away from heat, sparks, and open flames.[4] It is also irritating to the eyes, skin, and respiratory system.[4] Prolonged or repeated exposure may have cumulative health effects.[4] Due to its aniline structure, it is toxic and can be absorbed through the skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential.[4] The synthesis process itself may involve flammable solvents and pyrophoric reagents, requiring careful handling and an inert atmosphere.
Q3: Why is a protecting group like trimethylsilyl (TMS) often used on the alkyne during the Sonogashira coupling?
A3: The TMS group serves two main purposes. Firstly, it prevents the terminal alkyne from undergoing undesired side reactions, such as homocoupling (Glaser coupling), which can significantly reduce the yield of the desired product.[6] Secondly, using a protected alkyne like TMSA allows for a one-pot, two-step process where the coupling is performed first, followed by in-situ deprotection to yield the terminal alkyne.[1]
Q4: What are the critical parameters to control during the scale-up of the Sonogashira coupling reaction?
A4: Key parameters to control include:
-
Catalyst Loading: Optimizing the palladium and copper catalyst loading is crucial for cost-effectiveness and minimizing metal contamination in the final product.[6][7]
-
Temperature: The reaction temperature affects the reaction rate and the stability of the catalyst. Higher temperatures may be needed for less reactive starting materials like aryl bromides.[8]
-
Solvent and Base: The choice of solvent (e.g., THF, DMF, toluene) and base (e.g., triethylamine, diisopropylamine) can significantly impact the reaction efficiency and selectivity.[8]
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and side reactions, especially the oxidative homocoupling of the alkyne.[6]
Q5: How can residual palladium and copper be removed from the final product on a large scale?
A5: Several methods can be employed for metal scavenging at an industrial scale. These include treatment with activated carbon, silica-based metal scavengers, or specialized resins.[9] The choice of method depends on the specific process and the required purity of the final product.
Troubleshooting Guides
Sonogashira Coupling Step
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect reaction temperature. 4. Poor quality of reagents (solvent, base, starting materials). 5. Loss of volatile alkyne. | 1. Use a fresh, high-quality palladium catalyst and copper co-catalyst. 2. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas.[10] 3. For aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be necessary.[8] 4. Use dry, freshly distilled solvents and bases.[10] 5. If using a low-boiling alkyne, perform the reaction in a sealed vessel.[10] |
| Significant Byproduct Formation (e.g., Glaser Coupling) | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining a strict inert atmosphere.[6] 2. Reduce the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol.[6] |
| Catalyst Decomposition (Black Precipitate) | 1. High reaction temperature. 2. Presence of impurities in the starting materials. 3. Inappropriate solvent choice. | 1. Lower the reaction temperature if possible, or use a more thermally stable catalyst system. 2. Ensure the purity of all reagents. 3. Solvents like THF can sometimes promote the formation of palladium black; consider alternatives like DMF or toluene.[10] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Poor mixing at large scale. | 1. Monitor the reaction by an appropriate analytical method (e.g., HPLC, GC) to determine the optimal reaction time. 2. Increase the catalyst loading, but balance this with cost and purification considerations. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Deprotection of TMS-Protected Intermediate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Deprotection | 1. Insufficient amount of deprotecting agent (e.g., K₂CO₃, TBAF). 2. Inappropriate solvent. 3. Low reaction temperature. | 1. Increase the equivalents of the deprotecting agent. 2. Methanol is a common and effective solvent for K₂CO₃-mediated deprotection.[11] 3. Gently warming the reaction mixture may be required. |
| Formation of Side Products | 1. Use of a strong base like TBAF can sometimes lead to side reactions. | 1. Consider using milder conditions, such as K₂CO₃ in methanol.[11] |
Purification of 3-Ethynylaniline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product Discoloration (Turns Yellow/Brown) | 1. Oxidation of the aniline functional group upon exposure to air.[12] | 1. Perform purification and storage under an inert atmosphere. 2. Consider distillation at reduced pressure for purification.[5] |
| Residual Metal Contamination | 1. Inefficient removal of palladium and copper catalysts. | 1. Employ a dedicated metal scavenging step using activated carbon or silica-based scavengers.[9] 2. Analyze the product for metal content using ICP-MS or a similar technique. |
| Low Purity after Work-up | 1. Incomplete separation from byproducts or starting materials. | 1. Optimize the extraction and washing steps. An acid wash can help remove basic impurities. 2. Consider purification by vacuum distillation or crystallization of a salt derivative.[5] |
Quantitative Data Summary
The following tables provide representative data for the key steps in the production of 3-ethynylaniline. Note that optimal conditions will vary depending on the specific scale and equipment used.
Table 1: Representative Conditions for Sonogashira Coupling of 3-Iodoaniline with TMS-Acetylene
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | [13] |
| Palladium Loading | 0.1 - 2 mol% | |
| Copper Co-catalyst | CuI | [9] |
| Copper Loading | 0.5 - 5 mol% | [9] |
| Solvent | THF, DMF, or Toluene | [8] |
| Base | Triethylamine or Diisopropylamine | [8] |
| Temperature | 25 - 80 °C | [8] |
| Reaction Time | 2 - 24 hours | |
| Typical Yield | 85 - 95% |
Table 2: Representative Conditions for TMS Deprotection
| Parameter | Value | Reference |
| Reagent | K₂CO₃ or TBAF | [11] |
| Solvent | Methanol or THF | [11] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 1 - 4 hours | [11] |
| Typical Yield | > 95% | [11] |
Table 3: Purity Specifications for 3-Ethynylaniline
| Parameter | Specification | Reference |
| Appearance | Clear yellowish to brown liquid | [3] |
| Purity (by GC) | ≥ 98% | [12] |
| Residual Palladium | < 10 ppm | [9] |
| Residual Copper | < 10 ppm | [9] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3-((Trimethylsilyl)ethynyl)aniline via Sonogashira Coupling
Materials:
-
3-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a large, inerted reactor vessel, add 3-iodoaniline and anhydrous, degassed toluene.
-
Add triethylamine to the mixture.
-
In a separate vessel, prepare a solution of the palladium catalyst and copper(I) iodide in a small amount of degassed toluene.
-
Add the catalyst solution to the reactor.
-
Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude 3-((trimethylsilyl)ethynyl)aniline.
Protocol 2: Large-Scale Deprotection of 3-((Trimethylsilyl)ethynyl)aniline
Materials:
-
Crude 3-((trimethylsilyl)ethynyl)aniline
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol in a suitable reactor.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic phase and concentrate under reduced pressure to obtain crude 3-ethynylaniline.
Protocol 3: Purification of 3-Ethynylaniline
Materials:
-
Crude 3-ethynylaniline
-
Activated carbon or a silica-based metal scavenger
Procedure:
-
Dissolve the crude 3-ethynylaniline in a suitable solvent.
-
Add the metal scavenger and stir for the recommended time.
-
Filter off the scavenger.
-
Concentrate the solution under reduced pressure.
-
Perform vacuum distillation to obtain pure 3-ethynylaniline.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-ethynylaniline.
Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.
References
- 1. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. 3-Ethynylaniline|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 3-Ethynylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of 3-ethynylaniline?
A1: The primary challenges arise from its bifunctional nature, containing both a nucleophilic aniline group and a reactive terminal alkyne. Key issues include:
-
Chemoselectivity: Reactants intended for the alkyne can react with the aniline, and vice-versa.
-
Self-polymerization/Oligomerization: The alkyne can undergo undesired coupling reactions, especially under certain catalytic conditions (e.g., Glaser coupling).
-
Oxidation: The aniline group is susceptible to oxidation, which can lead to complex reaction mixtures and product degradation.
-
Catalyst Inhibition: The aniline group can coordinate with and inhibit the activity of metal catalysts, such as palladium in Sonogashira couplings.
-
Purification: The similar polarity of starting material and products, along with potential byproducts, can make purification challenging.
Q2: When is it necessary to use a protecting group for the aniline functionality?
A2: Protecting the aniline group is recommended under the following conditions:
-
When using strong bases or nucleophiles: These can deprotonate the aniline, leading to side reactions.
-
In reactions sensitive to nucleophiles: The aniline can act as a competing nucleophile.
-
To improve solubility: Certain protecting groups can enhance the solubility of 3-ethynylaniline in organic solvents.
-
To prevent catalyst inhibition: Protecting the aniline can prevent its coordination to the metal center in cross-coupling reactions, leading to improved catalytic activity and higher yields.[1]
Q3: What are common protecting groups for the aniline in 3-ethynylaniline?
A3: Common protecting groups for anilines that are compatible with subsequent alkyne functionalization include:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable to many coupling conditions and can be removed with acid or base.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of non-acidic conditions and is readily removed with mild acid (e.g., TFA).
-
Trifluoroacetyl: Can be used for enhanced stability and is removable under mild basic conditions.
Troubleshooting Guides
Sonogashira Coupling
Issue 1: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | The aniline group may be coordinating to and inhibiting the palladium catalyst. |
| Solution 1: Protect the aniline group with a suitable protecting group (e.g., Acetyl, Boc) prior to the coupling reaction. | |
| Solution 2: Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).[1] | |
| Solution 3: Employ ligands that are less sensitive to aniline coordination, such as bulky phosphine ligands. | |
| Glaser Coupling (Homocoupling) of 3-Ethynylaniline | The copper co-catalyst can promote the oxidative self-coupling of the terminal alkyne.[2] |
| Solution 1: Use a copper-free Sonogashira protocol. | |
| Solution 2: If using copper, ensure strictly anaerobic conditions to minimize oxidation. | |
| Solution 3: Add the aryl halide to the reaction mixture before adding the copper catalyst. | |
| Poor Solubility of Reagents | The starting materials or catalyst may not be fully dissolved in the reaction solvent. |
| Solution: Use a co-solvent system (e.g., THF/triethylamine, DMF) to ensure all components are in solution. | |
| Inefficient Deprotonation of the Alkyne | The base used may not be strong enough to deprotonate the terminal alkyne effectively. |
| Solution: Switch to a stronger amine base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). |
Issue 2: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to decomposition of starting materials or products, and promote side reactions.[3] |
| Solution: Run the reaction at a lower temperature for a longer period. Many Sonogashira couplings can proceed at room temperature.[4] | |
| Oxygen Contamination | The presence of oxygen can lead to oxidative side reactions and catalyst degradation. |
| Solution: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Side Reactions of the Aniline Group | The unprotected aniline may be reacting with other components in the mixture. |
| Solution: Protect the aniline group prior to the Sonogashira coupling. |
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Issue 1: Incomplete reaction or low yield of the triazole product.
| Possible Cause | Troubleshooting Step |
| Copper(I) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[5] |
| Solution 1: Use a reducing agent, such as sodium ascorbate, to continuously regenerate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).[5] | |
| Solution 2: Thoroughly degas all solvents and reagents. | |
| Poor Ligand Choice | The ligand may not be effectively stabilizing the Cu(I) catalyst. |
| Solution: Use a ligand known to stabilize Cu(I) and accelerate the reaction, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems.[6] | |
| Inhibition by the Aniline Group | The aniline may be coordinating with the copper catalyst. |
| Solution: While less common than in palladium catalysis, consider protecting the aniline if other troubleshooting steps fail. | |
| Steric Hindrance | Bulky substituents on either the azide or 3-ethynylaniline can slow down the reaction. |
| Solution: Increase the reaction temperature or prolong the reaction time. |
Issue 2: Difficulty in purifying the triazole product.
| Possible Cause | Troubleshooting Step |
| Residual Copper Catalyst | Copper salts can be difficult to remove completely and may co-elute with the product. |
| Solution 1: Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia to sequester and remove copper ions. | |
| Solution 2: Pass the reaction mixture through a short plug of silica gel or alumina before full chromatographic purification. | |
| Similar Polarity of Product and Starting Material | The triazole product may have a similar polarity to the starting azide or 3-ethynylaniline. |
| Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-Ethynylaniline with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Ethynylaniline
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
THF (Tetrahydrofuran, co-solvent, optional)
-
Degassed solvents
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (and THF if used) to dissolve the solids.
-
Add 3-ethynylaniline (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynylaniline
This protocol is a general guideline for a click reaction.
Materials:
-
3-Ethynylaniline
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
To the solution of the alkyne and azide, add the CuSO₄ solution (0.05 eq) followed by the sodium ascorbate solution (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling with 3-Ethynylaniline Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | DBU | DMF | 80 | 12 | 78 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPEA | Toluene | 100 | 24 | 65 |
| 4 | N-acetyl-3-iodoaniline | Pd(dppf)Cl₂ (3) | CuI (6) | Et₃N | Dioxane | 90 | 18 | 92 |
Note: The data in this table is illustrative and compiled from typical results in the literature. Actual yields will vary depending on the specific substrates and reaction scale.
Visualizations
Experimental Workflow for the Functionalization of 3-Ethynylaniline
Caption: Workflow for the functionalization of 3-ethynylaniline.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Signaling Pathway Example: EGFR Inhibition
Many kinase inhibitors are synthesized using cross-coupling reactions where 3-ethynylaniline can be a key building block. For example, Erlotinib, an EGFR (Epidermal Growth Factor Receptor) inhibitor, is synthesized using 3-ethynylaniline.[7]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
Validation & Comparative
Comparative Analysis of 3-Ethynylaniline Purity: A Guide to GC and Titration Methods
The accurate determination of purity for key chemical reagents is a cornerstone of reproducible research and robust drug development. For a compound like 3-ethynylaniline, a versatile building block in medicinal chemistry and material science, precise purity assessment is critical. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography (GC) and non-aqueous potentiometric titration. We present experimental protocols and performance data to assist researchers in selecting the most appropriate method for their needs.
Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful separation technique ideal for identifying and quantifying volatile and semi-volatile compounds in a mixture. For 3-ethynylaniline, GC, particularly with a Flame Ionization Detector (FID), offers high sensitivity and the ability to resolve the primary compound from its potential impurities, such as isomers or related substances.
Experimental Protocol: GC-FID
A detailed workflow for the GC analysis is outlined below. The parameters provided are a typical starting point and may require optimization based on the specific instrument and impurities of interest.
Workflow for GC Purity Analysis of 3-Ethynylaniline
Figure 1. Workflow for the purity determination of 3-ethynylaniline by Gas Chromatography.
Table 1: GC-FID Instrumental Parameters
| Parameter | Value |
| Column | HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | - Initial: 60 °C (hold 2 min)- Ramp: 15 °C/min to 280 °C- Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Data Analysis | Area Percent Calculation |
Data Interpretation
The purity is typically calculated using the area percent method, where the peak area of 3-ethynylaniline is divided by the total area of all detected peaks.
Purity (%) = (Area of 3-Ethynylaniline Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor with the FID, which is a reasonable approximation for isomeric impurities.
Non-Aqueous Potentiometric Titration
Titration is a classic quantitative chemical analysis method. For a weak base like 3-ethynylaniline, which is not easily titrated in water, non-aqueous titration is the preferred approach. This involves dissolving the sample in a non-aqueous solvent and titrating with a strong acid, typically perchloric acid in glacial acetic acid. The endpoint is determined by monitoring the potential change with a pH electrode.
Experimental Protocol: Potentiometric Titration
The following protocol details the steps for a non-aqueous potentiometric titration.
Workflow for Titrimetric Purity Analysis of 3-Ethynylaniline
Figure 2. Workflow for the purity determination of 3-ethynylaniline by non-aqueous potentiometric titration.
Table 2: Titration Parameters and Reagents
| Parameter | Description |
| Sample Mass | Approximately 100-150 mg, accurately weighed |
| Solvent | 50 mL of glacial acetic acid |
| Titrant | 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized |
| Endpoint Detection | Potentiometric, using a combination glass pH electrode |
| Stoichiometry | 1:1 (3-Ethynylaniline : HClO₄) |
| Calculation | Based on the volume of titrant at the equivalence point |
Data Interpretation
The purity of 3-ethynylaniline is calculated based on the volume of perchloric acid consumed to reach the equivalence point.
**Purity (%) = (V x N x MW) / (W x 10) **
Where:
-
V = Volume of HClO₄ titrant in mL
-
N = Normality of the HClO₄ titrant (e.g., 0.1 N)
-
MW = Molecular Weight of 3-ethynylaniline (117.15 g/mol )
-
W = Weight of the sample in grams
Method Comparison
Both GC and titration are valuable for purity assessment, but they provide different types of information and have distinct advantages.
Table 3: Comparison of GC and Titration for Purity Analysis
| Feature | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Principle | Physical separation based on volatility and column interaction. | Chemical reaction based on the basicity of the aniline group. |
| Information Provided | Purity of the main peak and profile of volatile impurities. | Total basic content (assay). Does not detect non-basic impurities. |
| Specificity | High. Can separate isomers and closely related structures. | Moderate. Titrates all basic substances in the sample. |
| Sensitivity | High (ppm to ppb level for impurities). | Lower (typically for assays >95%). |
| Sample Throughput | Lower (run times are typically 15-30 minutes per sample). | Higher (can be performed more quickly, especially with an autotitrator). |
| Equipment Cost | High. | Moderate. |
| Solvent/Reagent Usage | Low. | High (requires significant volumes of glacial acetic acid). |
Illustrative Purity Data
The following table presents typical, representative data that might be obtained from the analysis of a single batch of 3-ethynylaniline.
Table 4: Representative Purity Analysis Results
| Analysis Method | Result | Comments |
| GC (Area % Purity) | 99.6% | Two minor impurities detected at 0.25% and 0.15% respectively. |
| Titration (Assay) | 99.8% | Provides a measure of the total basic content. |
The slightly higher result from titration is plausible if the impurities present are also basic and react with the titrant. Conversely, the presence of non-basic impurities would lead to a higher purity value by titration compared to GC. Therefore, using both methods provides a more complete picture of the sample's purity.
A Comparative Analysis of 3-Ethynylaniline and Other Aniline Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, spectral characteristics, and reactivity of 3-ethynylaniline in comparison to aniline, p-toluidine, and p-chloroaniline, complete with experimental protocols and data to inform research and development.
This guide provides a comprehensive comparative study of 3-ethynylaniline alongside three other key aniline derivatives: aniline, p-toluidine, and p-chloroaniline. The inclusion of the ethynyl group in 3-ethynylaniline imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the key chemical and physical differences between these compounds, supported by experimental data and standardized protocols for their analysis.
Physicochemical Properties
The introduction of different substituents to the aniline ring significantly influences the physicochemical properties of the resulting derivatives. These properties, including melting point, boiling point, solubility, and acidity (pKa), are critical for predicting the behavior of these molecules in both chemical reactions and biological systems. The ethynyl group in 3-ethynylaniline, being an electron-withdrawing group, has a notable effect on its basicity compared to the parent aniline molecule and derivatives with electron-donating (p-toluidine) or other electron-withdrawing (p-chloroaniline) groups.
| Property | 3-Ethynylaniline | Aniline | p-Toluidine | p-Chloroaniline | 3-Ethylaniline |
| Molecular Formula | C₈H₇N | C₆H₅NH₂ | C₇H₉N | C₆H₆ClN | C₈H₁₁N |
| Molecular Weight | 117.15 g/mol | 93.13 g/mol | 107.15 g/mol [1] | 127.57 g/mol | 121.18 g/mol [2] |
| Melting Point | 27 °C[3] | -6.3 °C[4] | 43-45 °C[1] | 69.5-72.5 °C | -8 °C[1] |
| Boiling Point | 240.5 °C[3] | 184.1 °C[4] | 200 °C[1] | 232 °C | 212 °C[1] |
| Density | 1.05 g/cm³[3] | 1.022 g/mL[4] | 1.046 g/cm³[1] | 1.427 g/cm³ | 0.975 g/mL[1] |
| Water Solubility | Insoluble | 3.6 g/100 mL | 0.77 g/100 mL | 0.26 g/100 mL | Insoluble[1] |
| pKa of conjugate acid | 3.67 (Predicted)[3] | 4.6[5] | 5.10[1] | 4.15 | 4.70[1] |
Spectral Characteristics
The electronic and vibrational properties of these aniline derivatives can be effectively probed using various spectroscopic techniques. UV-Vis, IR, and NMR spectroscopy provide valuable insights into the molecular structure and electronic environment of each compound.
Key Spectral Features:
-
UV-Vis Spectroscopy: The λmax values are influenced by the substituents on the aromatic ring. Electron-donating groups like the methyl group in p-toluidine can cause a bathochromic (red) shift, while electron-withdrawing groups can lead to more complex spectral changes.
-
IR Spectroscopy: The characteristic N-H stretching frequencies in the IR spectrum are sensitive to the electronic nature of the substituent. The C≡C stretch of the ethynyl group in 3-ethynylaniline is a key diagnostic peak.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic and amine protons provide detailed information about the electron density distribution within the molecule.
Reactivity Profile
The nucleophilicity of the amino group and the reactivity of the aromatic ring are central to the chemical behavior of aniline derivatives. The nature of the substituent plays a crucial role in modulating this reactivity.
-
Acylation: The rate of acylation is dependent on the nucleophilicity of the nitrogen atom. Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.
-
Diazotization: This reaction is fundamental for the synthesis of a wide range of aromatic compounds. The stability of the resulting diazonium salt is influenced by the substituent. Electron-withdrawing groups can decrease the rate of diazotization.
Relevance in Drug Discovery and Signaling Pathways
Aniline derivatives are prevalent scaffolds in medicinal chemistry. Notably, 3-ethynylaniline serves as a key intermediate in the synthesis of several tyrosine kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7][8] The ethynyl group can act as a crucial pharmacophore, forming key interactions with the target protein.[2][5] The EGFR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[1] The development of inhibitors that can selectively target mutated forms of EGFR is a major focus in oncology drug discovery.[1]
Experimental Protocols
To facilitate a direct and meaningful comparison, the following standardized experimental protocols are provided.
UV-Vis Spectroscopy
Objective: To determine and compare the maximum absorption wavelengths (λmax) of the aniline derivatives.
Procedure:
-
Prepare 1 x 10⁻⁴ M stock solutions of 3-ethynylaniline, aniline, p-toluidine, and p-chloroaniline in spectroscopic grade ethanol.
-
Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum of each solution from 200 to 400 nm.
-
Use ethanol as the blank reference.
-
Identify and record the λmax for each derivative.
Infrared (IR) Spectroscopy
Objective: To identify and compare characteristic vibrational frequencies of the aniline derivatives.
Procedure:
-
For liquid samples (aniline, 3-ethylaniline), acquire the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
For solid samples (3-ethynylaniline, p-toluidine, p-chloroaniline), place a small amount of the solid directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and tabulate the frequencies for N-H stretches, C-N stretches, aromatic C-H stretches, and any substituent-specific stretches (e.g., C≡C for 3-ethynylaniline, C-Cl for p-chloroaniline).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To compare the chemical shifts of the aromatic and amine protons.
Procedure:
-
Prepare dilute solutions (approx. 5-10 mg/mL) of each aniline derivative in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum for each sample using a 400 MHz or higher NMR spectrometer.
-
Reference the spectra to the residual CHCl₃ peak at 7.26 ppm.
-
Analyze and compare the chemical shifts (δ) and coupling patterns of the aromatic and amine protons for each derivative.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of the conjugate acids of the aniline derivatives.
Procedure:
-
Prepare a 0.01 M solution of each aniline derivative in a 1:1 ethanol/water mixture.
-
Titrate each solution with a standardized 0.1 M HCl solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the pH at the half-equivalence point, which corresponds to the pKa of the anilinium ion.
Comparative Study of Diazotization Reaction Rates
Objective: To qualitatively compare the rates of diazotization of the aniline derivatives.
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each aniline derivative in 1 M HCl.
-
Cool the solutions to 0-5 °C in an ice bath.
-
To each solution, add an equimolar amount of a pre-cooled 0.1 M sodium nitrite solution dropwise with constant stirring.
-
Visually observe the rate of disappearance of the aniline (e.g., by thin-layer chromatography at set time intervals) or the formation of the diazonium salt (if it forms a colored product upon coupling with a suitable agent like β-naphthol).
-
Rank the anilines based on their relative reaction rates.
This comparative guide provides a foundational understanding of 3-ethynylaniline in the context of other common aniline derivatives. The provided data and protocols can be utilized to design further experiments and to inform the synthesis of novel compounds with desired physicochemical and biological properties.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Ethynylaniline hydrochloride | 207226-02-6 | Benchchem [benchchem.com]
- 7. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
Validating the Structure of 3-Aminophenylacetylene: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical step. This guide provides a detailed comparison of analytical techniques for validating the structure of 3-aminophenylacetylene, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy is a powerful and widely used analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants of protons, the connectivity and chemical environment of atoms within a molecule can be determined.
Interpreting the ¹H NMR Spectrum of 3-Aminophenylacetylene
The ¹H NMR spectrum of 3-aminophenylacetylene provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the acetylenic and amine protons appear as singlets.
Table 1: ¹H NMR Data for 3-Aminophenylacetylene
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic H (H-5) | 7.11 | t (triplet) | 1H | J = 7.8 Hz |
| Aromatic H (H-6) | 6.92 | d (doublet) | 1H | J = 7.7 Hz |
| Aromatic H (H-2) | 6.83 | s (singlet) | 1H | - |
| Aromatic H (H-4) | 6.62 | d (doublet) | 1H | J = 8.1 Hz |
| Amine (-NH₂) | 3.69 | s (singlet) | 2H | - |
| Acetylenic (-C≡CH) | 3.06 | s (singlet) | 1H | - |
| Solvent: CDCl₃, Instrument: 400 MHz Bruker AM-400[1] |
The data presented in Table 1 allows for the unambiguous assignment of each proton in the 3-aminophenylacetylene molecule. The triplet at 7.11 ppm corresponds to the H-5 proton, which is coupled to both H-4 and H-6. The doublets at 6.92 ppm and 6.62 ppm are assigned to H-6 and H-4, respectively, each being coupled to H-5. The singlet at 6.83 ppm is characteristic of the H-2 proton, which has no adjacent protons to couple with. The broad singlet at 3.69 ppm is indicative of the two amine protons, and the sharp singlet at 3.06 ppm confirms the presence of the acetylenic proton.[1]
Experimental Protocol for ¹H NMR Analysis
A standard protocol for acquiring the ¹H NMR spectrum of 3-aminophenylacetylene is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-aminophenylacetylene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Comparison with Alternative Analytical Techniques
While ¹H NMR is a primary tool for structural validation, other spectroscopic techniques provide complementary information.
Table 2: Comparison of Analytical Techniques for the Structural Validation of 3-Aminophenylacetylene
| Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, useful for confirming the number of carbon environments. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. | Quick and requires minimal sample preparation. Provides characteristic peaks for the -NH₂, -C≡C-H, and aromatic C-H bonds. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from impurities and provides its mass-to-charge ratio. | Highly sensitive for determining molecular weight and identifying impurities. | Can cause fragmentation of the molecule, making interpretation of the mass spectrum complex. |
Workflow for Structural Validation
The logical flow for validating the structure of 3-aminophenylacetylene using a combination of techniques is illustrated below.
References
comparing the thermal properties of polymers from 3-ethynylaniline
A Comparative Guide to the Thermal Properties of Polymers Derived from 3-Ethynylaniline
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is crucial for predicting their performance in various applications. This guide provides a comparative analysis of the thermal properties of polymers derived from 3-ethynylaniline and related aromatic polymers. Due to the limited availability of direct experimental data for the homopolymer of 3-ethynylaniline, this guide leverages data from polymers incorporating this monomer and compares them with other relevant substituted polyanilines and acetylene-containing polymers.
Introduction to 3-Ethynylaniline Polymers
3-Ethynylaniline is a versatile monomer that combines the conductive potential of polyaniline with the reactive and rigid nature of an ethynyl group. This unique structure suggests that polymers derived from it could exhibit enhanced thermal stability and potentially interesting electronic properties. The ethynyl group can undergo cross-linking reactions at elevated temperatures, leading to a highly stable thermoset material.
Comparative Thermal Analysis
The thermal properties of polymers are primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Data Presentation
The following tables summarize the key thermal properties of polymers related to 3-ethynylaniline and comparable aromatic polymers.
Table 1: Thermal Properties of Polymers Containing 3-Ethynylaniline Moiety
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Char Yield (%) |
| All-Aromatic Liquid Crystalline Poly(esterimide)s with 3-Ethynylaniline End-Groups (Cured) | 192 and 225 | >400 | High (not specified) |
Table 2: Thermal Properties of Substituted Polyanilines and Related Aromatic Polymers for Comparison
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield at 800°C (%) |
| Polyaniline (emeraldine base) | ~200-250 | ~350-400 | ~40-50 |
| Poly(o-toluidine) | ~220 | ~380 | ~45 |
| Poly(o-anisidine) | ~210 | ~360 | ~42 |
| Phenylacetylene-capped Polyimide Resins (cured) | Not specified | 571 | High (not specified)[1] |
| Poly(phenylacetylene) derivatives with acetylene side groups | Not specified | ~450 | ~90[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and thermal analysis of polymers similar to poly(3-ethynylaniline).
Synthesis of Substituted Polyanilines
General Oxidative Polymerization of Aniline Derivatives:
-
Monomer Dissolution: Dissolve the aniline derivative (e.g., 3-ethynylaniline) in an appropriate acidic medium (e.g., 1 M HCl).
-
Initiator Preparation: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH4)2S2O8), in the same acidic medium.
-
Polymerization: Slowly add the oxidant solution to the monomer solution at a controlled temperature (typically 0-5 °C) with constant stirring.
-
Reaction Time: Allow the reaction to proceed for a specified time (e.g., 24 hours) to ensure complete polymerization.
-
Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with the acidic medium, followed by deionized water and a suitable organic solvent (e.g., methanol) to remove unreacted monomer, oligomers, and the oxidant.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Thermal Analysis Methodologies
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition (Td) and the percentage of material remaining at the final temperature (char yield).
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Experimental Conditions: Subject the sample to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history. A common procedure is to heat from ambient to a temperature above the expected Tg, cool at a controlled rate, and then heat again at a specified rate (e.g., 10 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and thermal characterization of polymers.
References
A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Ethynylaniline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of 3-ethynylaniline, a key chemical intermediate in pharmaceutical synthesis.[1][2][3][4] The performance of the LC-MS/MS method is objectively compared against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to 3-Ethynylaniline Analysis
3-Ethynylaniline is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the targeted cancer therapy drug, erlotinib.[1][3] Due to its potential to be a genotoxic impurity, regulatory agencies require highly sensitive and specific analytical methods to detect and quantify its presence at trace levels in drug substances.[1] This ensures the safety and quality of the final pharmaceutical product. While several analytical techniques can be employed, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and selectivity.[1][5]
Validated LC-MS/MS Method
A highly sensitive and selective LC-MS/MS method has been developed and validated for the quantitative determination of 3-ethynylaniline.[1] This method demonstrates excellent performance for detecting this impurity at parts-per-million (ppm) levels.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Accurately weigh and dissolve the erlotinib drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 2 mg/mL.
-
Prepare calibration standards by spiking known concentrations of 3-ethynylaniline into the blank solvent.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity LC or equivalent.[6]
-
Column: Hypersil BDS C8 (50 mm × 4.6 mm, 3 µm).[1]
-
Mobile Phase: Isocratic elution with 5.0 mM ammonium acetate in acetonitrile/water (45:55, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
MRM Transition: The method utilizes Multiple Reaction Monitoring (MRM) for quantification. The protonated molecular ion [M+H]⁺ of 3-ethynylaniline (m/z 118.2) is selected as the precursor ion, and its most stable fragment ion (m/z 91.1) is monitored as the product ion.[1]
-
Key Parameters:
Quantitative Data Summary: LC-MS/MS Performance
The developed LC-MS/MS method was fully validated according to ICH guidelines, demonstrating exceptional performance.[1]
| Parameter | Performance Metric |
| Linearity (R²) | >0.9991 over a concentration range of 0.6 - 6.0 ppm.[1] |
| Limit of Detection (LOD) | 0.2 ppm[1] |
| Limit of Quantification (LOQ) | 0.6 ppm[1] |
| Accuracy (% Recovery) | 96.26% - 100.64%[1] |
| Precision (% RSD) | 1.9% at the LOQ level.[1] |
| Specificity | No interference observed from the API or other impurities.[1] |
Comparison with Alternative Methods
While LC-MS/MS offers the highest sensitivity, HPLC-UV and GC-MS are also viable techniques for the analysis of aniline derivatives, each with distinct advantages and limitations.[5]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible technique. It is suitable for higher concentration levels but lacks the sensitivity and selectivity of mass spectrometric methods for trace-level genotoxic impurity analysis. Derivatization is often not needed, which simplifies sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity. However, aniline and its derivatives can be thermolabile and polar, often requiring a derivatization step to improve their chromatographic behavior, which can complicate the workflow.[7][8]
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three methods for the analysis of aniline derivatives.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Selectivity | Very High | Moderate | High |
| Sensitivity (Typical LOQ) | ~0.6 ppm (ng/mL)[1] | >10 ppb (ng/mL)[6] | ~0.1 ppm (µg/mL)[7][8] |
| Sample Preparation | Simple (Dilute and Shoot) | Simple | Complex (Derivatization required)[7][8] |
| Analysis Time | Fast (< 10 min) | Moderate | Moderate to Long |
| Equipment Cost | High | Low | Moderate to High |
| Robustness | High | Very High | Moderate |
Visualized Workflows and Logic
To better illustrate the processes, the following diagrams outline the experimental workflow for the LC-MS/MS method and a logical guide for selecting the most appropriate analytical technique.
Conclusion
For the critical task of quantifying 3-ethynylaniline as a potential genotoxic impurity in pharmaceutical substances, the validated LC-MS/MS method provides the necessary high sensitivity, specificity, and accuracy.[1] Its performance is superior to that of HPLC-UV and GC-MS for this specific application, offering a robust and reliable solution for quality control and regulatory compliance. While HPLC-UV is a cost-effective option for less stringent sensitivity requirements and GC-MS is a powerful tool for volatile compounds, LC-MS/MS remains the optimal choice for the ultra-trace level determination of non-volatile impurities like 3-ethynylaniline.[5]
References
- 1. ijacskros.com [ijacskros.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Ethynylaniline|lookchem [lookchem.com]
- 4. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparison Guide to the Cross-Reactivity of 3-Ethynylaniline Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity or off-target effects of therapeutic candidates is paramount to ensuring both efficacy and safety. This guide provides an objective comparison of the cross-reactivity profile of a prominent 3-ethynylaniline derivative, the kinase inhibitor Erlotinib, supported by experimental data. While direct cross-reactivity studies in formats like immunoassays for a broad range of 3-ethynylaniline derivatives are not extensively published, a wealth of data exists on the selectivity of kinase inhibitors derived from this scaffold.
Erlotinib, a widely studied derivative of 3-ethynylaniline, is designed to inhibit the epidermal growth factor receptor (EGFR), a key player in various cancers.[1][2][3] However, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects that can influence its therapeutic window and side-effect profile.[4][5][6] This guide delves into the selectivity of Erlotinib, presenting quantitative data on its binding affinity to its intended target and a range of off-target kinases.
Quantitative Comparison of Erlotinib Binding Affinities
The following table summarizes the dissociation constants (Kd) of Erlotinib for its primary target, EGFR, and several off-target kinases identified in pancreatic ductal adenocarcinoma (PDAC) cells. A lower Kd value indicates a higher binding affinity. This data clearly illustrates that while Erlotinib is a potent EGFR inhibitor, it also binds to other kinases with comparable or even higher affinity in some cases, highlighting its multikinase inhibitor nature.[6]
| Target Kinase | Dissociation Constant (Kd) in µM | Target Classification |
| EGFR | 0.434 | Primary Target |
| Ripk2 | 0.155 | Off-Target |
| ARG | 0.09 - 0.358 | Off-Target |
| YES | 0.09 - 0.358 | Off-Target |
| SRC | 0.09 - 0.358 | Off-Target |
| LCK | 0.09 - 0.358 | Off-Target |
| FYN | 0.09 - 0.358 | Off-Target |
Data sourced from a study on Erlotinib's target profile in PDAC cells.[6]
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile is crucial for its development. Several experimental methodologies are employed to assess on-target and off-target binding.
Chemical Proteomics Approach
A powerful method to identify the protein interaction profiles of small molecules is quantitative chemical proteomics.[7][8] This technique allows for the assessment of compound binding to endogenously expressed kinases within a cellular context, which more closely mimics the physiological situation.[7][8]
A common workflow involves:
-
Cell Lysis: Tumor cell lines are lysed to release the native kinase repertoire.
-
Competitive Binding: The cell lysate is incubated with increasing concentrations of the kinase inhibitor being profiled (e.g., Erlotinib).
-
Affinity Enrichment: The lysate is then passed over an affinity matrix, often "kinobeads," which are sepharose beads with multiple, non-selective kinase inhibitors covalently attached.[9] Kinases not bound by the test inhibitor will be captured by the kinobeads.
-
Quantification by Mass Spectrometry: The proteins captured by the kinobeads are then identified and quantified using label-free nanoLC-MS/MS.[9] The dose-dependent decrease in the amount of a specific kinase captured by the beads corresponds to its binding affinity for the test inhibitor.
In Vitro Kinase Assays
Biochemical kinase assays are also widely used to determine the inhibitory activity of a compound against a panel of purified kinases. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the kinase activity by 50% is known as the IC50 value. While high-throughput and quantitative, these assays may not fully recapitulate the cellular environment.
Impact of Cross-Reactivity on Signaling Pathways
The off-target binding of a kinase inhibitor can have significant biological consequences by modulating unintended signaling pathways. For instance, while Erlotinib's primary therapeutic effect is through the inhibition of the EGFR signaling pathway, its interaction with other kinases like those in the Src family could lead to a broader range of cellular effects.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
comparing the efficiency of different catalysts for 3-ethynylaniline synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency in the Synthesis of 3-Ethynylaniline via Sonogashira Coupling.
The synthesis of 3-ethynylaniline, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the Sonogashira cross-coupling reaction. The efficiency of this reaction is highly dependent on the catalyst system employed. This guide provides a comparative overview of different catalysts, presenting supporting experimental data to aid in the selection of the most suitable system for specific research and development needs.
Comparison of Catalytic Systems
The synthesis of 3-ethynylaniline typically involves the coupling of a 3-haloaniline (commonly 3-iodoaniline or 3-bromoaniline) with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The choice of catalyst for the crucial carbon-carbon bond formation significantly impacts yield, reaction time, and overall process efficiency. Below is a summary of data from various reported catalytic systems.
| Catalyst System | Starting Material | Alkyne Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalyst System 1: Pd/Cu Catalysis | ||||||||
| PdCl₂(PPh₃)₂ / CuI | 3-Iodoaniline | TMSA | Et₃N | THF | RT | 12 | ~95 | Hypothetical |
| Pd(PPh₃)₄ / CuI | 3-Bromoaniline | TMSA | Piperidine | DMF | 80 | 6 | ~85 | Hypothetical |
| Catalyst System 2: Copper-Free Palladium Catalysis | ||||||||
| Pd(OAc)₂ / XPhos | 3-Bromoaniline | TMSA | Cs₂CO₃ | Dioxane | 100 | 4 | ~92 | Hypothetical |
| PdCl₂(PPh₃)₂ | 3-Iodoaniline | Phenylacetylene | TBAF | - (neat) | 80 | 0.5 | 94 | [1] |
| Catalyst System 3: Palladium-Free Copper Catalysis | ||||||||
| CuI (promoted by 1-halogenated benzene) | 4-iodoanisole | 3-aminophenylacetylene | K₂CO₃ | DMF | 125 | 24 | 80 | [2] |
Note: The data presented for Catalyst Systems 1 and 2 with 3-haloanilines and TMSA are representative examples based on typical Sonogashira reaction conditions, as specific comparative studies for 3-ethynylaniline are limited. The data for Catalyst System 3 is for a closely related reaction, demonstrating the potential of palladium-free systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Sonogashira coupling to produce a precursor to 3-ethynylaniline.
Protocol 1: Traditional Palladium/Copper Catalysis
This protocol is a standard method for the Sonogashira coupling reaction.
Reaction: Sonogashira coupling of 3-iodoaniline with trimethylsilylacetylene.
Materials:
-
3-Iodoaniline (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine and trimethylsilylacetylene to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)aniline.
-
The trimethylsilyl protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol to afford 3-ethynylaniline.
Protocol 2: Copper-Free Palladium Catalysis
This protocol offers an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to undesired side reactions such as Glaser coupling. A modified, solvent-free approach has been reported for the coupling of aryl halides with terminal alkynes.[1]
Reaction: Copper-, Amine-, and Solvent-Free Sonogashira Coupling of 3-Iodoaniline with Phenylacetylene.[1]
Materials:
-
3-Iodoaniline (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3.0 mmol)
Procedure:
-
In a reaction tube, combine 3-iodoaniline, phenylacetylene, PdCl₂(PPh₃)₂, and TBAF.[1]
-
Heat the mixture at 80 °C for 30 minutes.[1]
-
After cooling to room temperature, directly purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to obtain the product.[1]
Experimental Workflow Diagram
The general workflow for the synthesis of 3-ethynylaniline via a two-step Sonogashira coupling and deprotection procedure is illustrated below.
Caption: General workflow for the two-step synthesis of 3-ethynylaniline.
Signaling Pathway and Logical Relationship Diagram
The core of the 3-ethynylaniline synthesis via the Sonogashira reaction is the catalytic cycle. The following diagram illustrates the logical relationships within a typical palladium-catalyzed cycle.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Utility of 3-Aminophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
3-Aminophenylacetylene (3-ethynylaniline) is a versatile building block in organic synthesis, prized for its dual functionality of a nucleophilic amino group and a reactive terminal alkyne. This guide provides a comparative overview of its application in two key transformations: Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry." We will explore different methodologies, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal synthetic route.
Sonogashira Cross-Coupling: A Gateway to Substituted Anilines
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides. For substrates like 3-aminophenylacetylene, this reaction opens pathways to a diverse range of substituted anilines, which are precursors to many pharmaceuticals and functional materials. A critical point of comparison in Sonogashira coupling is the catalytic system, primarily the use of a copper co-catalyst.
Comparative Analysis of Catalytic Systems
The traditional Sonogashira protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst. While highly effective, concerns over the toxicity and potential for homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free methodologies.
| Catalytic System | Key Features & Advantages | Disadvantages & Considerations | Typical Yields |
| Pd/Cu Co-catalyzed | - High reaction rates at mild temperatures.- Broad substrate scope.- Well-established and widely used. | - Potential for alkyne homocoupling.- Copper toxicity can be a concern for pharmaceutical applications.- Requires careful exclusion of oxygen to prevent Glaser coupling. | 85-98% |
| Copper-Free | - Avoids copper-related side reactions and toxicity.- Simpler reaction setup and purification.- Often employs more sophisticated phosphine ligands to facilitate the catalytic cycle. | - May require higher reaction temperatures or longer reaction times.- Can be more sensitive to the choice of base and solvent.- Palladium catalyst loading might be higher in some cases. | 70-95% |
Experimental Protocol: Pd/Cu-Catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is adapted from the work of Larock and coworkers, demonstrating a typical Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne.[1] These conditions are broadly applicable to substrates like 3-aminophenylacetylene.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
N,N-dialkyl-2-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.01 equiv)
-
Triethylamine (Et₃N) (solvent and base)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N,N-dialkyl-2-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine as the solvent.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of 3-aminophenylacetylene makes it an ideal substrate for this "click" reaction, enabling its conjugation to a wide variety of molecules bearing an azide functional group.
Advantages of the CuAAC Reaction
The primary alternative to the copper-catalyzed reaction is the thermal Huisgen 1,3-dipolar cycloaddition. However, the catalyzed version offers significant advantages, making it the preferred method in most applications.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thermal Huisgen Cycloaddition |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole. | Yields a mixture of 1,4- and 1,5-disubstituted regioisomers. |
| Reaction Conditions | Mild conditions (often room temperature) in various solvents, including water. | Requires elevated temperatures. |
| Reaction Rate | Significantly accelerated compared to the uncatalyzed reaction. | Slow reaction rates. |
| Scope | Broad substrate scope with high functional group tolerance. | Less tolerant of sensitive functional groups due to harsh conditions. |
General Experimental Protocol for CuAAC
This protocol provides a general procedure for the copper-catalyzed cycloaddition of an azide to a terminal alkyne like 3-aminophenylacetylene.
Reaction Workflow:
General workflow for a CuAAC reaction.
Materials:
-
3-Aminophenylacetylene (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.01-0.05 equiv)
-
Sodium ascorbate (e.g., 0.1 equiv)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Procedure:
-
In a flask, dissolve the 3-aminophenylacetylene and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
Conclusion
3-Aminophenylacetylene is a valuable reagent in organic synthesis, with its utility highlighted in Sonogashira couplings and CuAAC reactions. For Sonogashira reactions, the choice between a traditional Pd/Cu system and a copper-free alternative will depend on the specific requirements of the synthesis, particularly concerning potential side reactions and metal contamination. In the realm of bioconjugation and modular synthesis, the CuAAC reaction stands out as a highly efficient and reliable method for linking 3-aminophenylacetylene to other molecules. The experimental protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to 3-Ethynylaniline as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of optimal intermediates is a critical determinant of efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides a comprehensive assessment of 3-ethynylaniline, a key building block in the synthesis of targeted cancer therapies, and objectively compares its performance with alternative intermediates used in the production of analogous blockbuster drugs. Experimental data, detailed protocols, and visual representations of reaction pathways are presented to aid researchers in making informed decisions for their drug discovery and development endeavors.
Executive Summary
3-Ethynylaniline is a versatile pharmaceutical intermediate most notably utilized in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. Its terminal alkyne functionality is pivotal for forming crucial carbon-carbon bonds through reactions like the Sonogashira coupling and for introducing molecular diversity via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide evaluates the performance of 3-ethynylaniline in the context of Erlotinib synthesis and draws comparisons with analogous intermediates employed in the synthesis of other prominent tyrosine kinase inhibitors, namely Gefitinib and Lapatinib.
Performance Assessment of 3-Ethynylaniline
The primary application of 3-ethynylaniline in pharmaceutical manufacturing is in the synthesis of Erlotinib, where it is coupled with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This key step, typically a Sonogashira coupling, is critical for the formation of the final drug substance.
Quantitative Performance Data
The efficiency of a pharmaceutical intermediate is best assessed through quantitative measures such as reaction yield and the purity of the resulting product. The following table summarizes the performance of 3-ethynylaniline in the synthesis of Erlotinib and compares it with key aniline-based intermediates in the synthesis of Gefitinib and Lapatinib.
| Drug | Key Intermediate | Coupling Partner | Reaction Type | Coupling Yield (%) | Overall Yield (%) | Final Product Purity (%) |
| Erlotinib | 3-Ethynylaniline | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Sonogashira Coupling | ~87.5%[1] | ~51%[1] | >99.5%[1] |
| Gefitinib | 3-Chloro-4-fluoroaniline | 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline | Nucleophilic Aromatic Substitution | ~65% (of the chloroquinazoline)[2] | ~37.4%[3] | High, not specified in detail |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)aniline | N/A (Reduction of nitro precursor) | Reduction | ~96%[4] | Not specified | >99.6% (of the aniline)[4] |
Note: Direct comparison of coupling yields is challenging due to variations in reaction types and reported data. The data presented reflects reported yields for the key bond-forming step involving the specified aniline derivative.
Comparison with Alternative Intermediates
A thorough evaluation of 3-ethynylaniline necessitates a comparison with intermediates used in the synthesis of similar drugs. Gefitinib and Lapatinib, both tyrosine kinase inhibitors, provide excellent benchmarks.
-
Gefitinib: The synthesis of Gefitinib typically involves the nucleophilic aromatic substitution of a chloroquinazoline derivative with 3-chloro-4-fluoroaniline . While this method is effective, the reported yields for this specific coupling step can be lower than those observed for the Sonogashira coupling of 3-ethynylaniline in Erlotinib synthesis.
-
Lapatinib: The synthesis of Lapatinib utilizes 3-chloro-4-(3-fluorobenzyloxy)aniline . This intermediate is typically prepared by the reduction of the corresponding nitro compound, a reaction that proceeds with high yield and purity[4]. The subsequent coupling steps in Lapatinib synthesis are different from that of Erlotinib, making a direct one-to-one comparison of the aniline coupling step challenging.
The choice between these intermediates often depends on the overall synthetic strategy, the desired final molecular architecture, and the specific reaction conditions that can be implemented at scale. The terminal alkyne of 3-ethynylaniline offers unique synthetic flexibility for post-synthesis modification via click chemistry, a feature not present in the alternatives for Gefitinib and Lapatinib.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any scientific endeavor. Below are representative protocols for the key reactions involving 3-ethynylaniline.
Sonogashira Coupling for Erlotinib Synthesis
This protocol describes the coupling of 3-ethynylaniline with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline to form the core structure of Erlotinib.
Reaction:
Procedure:
-
To a reaction flask, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent).
-
Add a suitable solvent, such as isopropanol or a mixture of water and an organic solvent.
-
Add 3-ethynylaniline (1.1-1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 equivalents).
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for utilizing the terminal alkyne of a 3-ethynylaniline derivative in a click chemistry reaction.
Reaction:
Procedure:
-
Dissolve the alkyne-containing substrate (1 equivalent) and the azide (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).
-
Add a copper(II) sulfate solution (e.g., 0.1 M aqueous solution, 0.01-0.1 equivalents).
-
Add a solution of a reducing agent, typically sodium ascorbate (e.g., 1 M aqueous solution, 0.1-1.0 equivalents), to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Visualizing the Molecular Landscape
To better understand the biological context and the synthetic pathways discussed, the following diagrams are provided.
EGFR Signaling Pathway and Inhibition by Erlotinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MAPK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking the downstream signaling cascade.
Caption: EGFR signaling pathway and the mechanism of inhibition by Erlotinib.
Synthetic Workflow: Erlotinib Synthesis via Sonogashira Coupling
The following diagram illustrates the key steps in a common synthetic route to Erlotinib, highlighting the crucial role of 3-ethynylaniline.
Caption: Key steps in the synthesis of Erlotinib highlighting the Sonogashira coupling.
Conclusion
3-Ethynylaniline stands as a highly effective and versatile intermediate in pharmaceutical synthesis, particularly for quinazoline-based tyrosine kinase inhibitors like Erlotinib. Its performance in the key Sonogashira coupling reaction, characterized by high yields, is a significant advantage. Furthermore, the presence of the terminal alkyne group provides a synthetic handle for late-stage diversification through click chemistry, offering a powerful tool for the generation of novel drug candidates.
While alternative intermediates like 3-chloro-4-fluoroaniline and 3-chloro-4-(3-fluorobenzyloxy)aniline are successfully employed in the synthesis of other important kinase inhibitors, 3-ethynylaniline's unique combination of reactivity and versatility makes it a compelling choice for researchers and drug developers. The selection of an appropriate intermediate will ultimately depend on the specific synthetic strategy and the desired properties of the final active pharmaceutical ingredient. This guide provides the necessary data and context to support such critical decisions in the complex process of drug development.
References
A Comparative Analysis of Benzoxazine Resins Derived from 3-Ethynylaniline
An Objective Guide for Researchers and Drug Development Professionals
Benzoxazine resins have emerged as a promising class of high-performance thermosetting polymers, offering a unique combination of desirable properties including near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield. The molecular design flexibility of benzoxazine chemistry allows for the tailoring of properties by incorporating various functional groups. This guide provides a comparative analysis of benzoxazine resins derived from 3-ethynylaniline, highlighting their performance against traditional benzoxazine alternatives. The inclusion of the ethynyl group in the amine component of the benzoxazine monomer introduces a secondary polymerization pathway, leading to a more densely crosslinked network and significantly enhanced thermal properties.
Performance Data at a Glance
The following tables summarize the key thermal and mechanical properties of 3-ethynylaniline-derived benzoxazine resins compared to conventional alternatives based on aniline, bisphenol A, and bisphenol F.
Table 1: Thermal Properties of Various Polybenzoxazine Resins
| Resin System (Phenol - Amine) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (N2) (%) |
| 3-Ethynylaniline-Based | |||
| Isoeugenol - 3-Ethynylaniline (IE-apa) | 293[1] | 395[1] | - |
| Vanillin - 3-Ethynylaniline (V-apa) | 304[1] | 393[1] | - |
| Bisphenol A - 3-Aminophenylacetylene (BA-apa) | - | - | 74[2] |
| Conventional Alternatives | |||
| Bisphenol A - Aniline (BA-a) | ~178-200[3] | ~330-350 | 32[2] |
| Phenol - Aniline (P-a) | ~160-180 | ~320-340 | ~30-35 |
| Bisphenol F - Aniline (BF-a) | ~160-185 | ~330-360 | ~35-40 |
Note: Data for conventional alternatives are compiled from various sources and represent typical ranges. Specific values can vary based on curing conditions and synthetic procedures.
Table 2: Mechanical Properties of Various Polybenzoxazine Resins
| Resin System (Phenol - Amine) | Storage Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 3-Ethynylaniline-Based | |||
| Isoeugenol - 3-Ethynylaniline (IE-apa) | 3.89[1] | 66.7[1] | - |
| Vanillin - 3-Ethynylaniline (V-apa) | 3.65[1] | 59.0[1] | - |
| Conventional Alternatives | |||
| Bisphenol A - Aniline (BA-a) | ~2.57-3.91[3] | ~60-80 | ~2-4 |
| Phenol - Aniline (P-a) | ~2.5-3.5 | ~50-70 | ~2-3 |
| Bisphenol F - Aniline (BF-a) | ~2.8-4.0 | ~70-90 | ~2-4 |
Note: Data for conventional alternatives are compiled from various sources and represent typical ranges. Specific values can vary based on curing conditions and synthetic procedures.
Visualizing the Chemistry and Process
To better understand the synthesis and characterization of these advanced materials, the following diagrams illustrate the key chemical pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols for the synthesis and characterization of benzoxazine resins.
Synthesis of 3-Ethynylaniline-Based Benzoxazine Monomers (Solventless Method)
A solventless synthesis approach is often preferred for its environmental benefits and simplified procedure.
-
Reactant Preparation : Stoichiometric amounts of the phenol derivative (e.g., isoeugenol, vanillin, or bisphenol A), paraformaldehyde, and 3-ethynylaniline are weighed and added to a reaction vessel. A typical molar ratio is 1:2:1 (phenol:paraformaldehyde:amine) for monofunctional phenols and 1:4:2 for bifunctional phenols.
-
Reaction : The mixture is heated to a temperature typically ranging from 80 to 110°C with constant stirring. The reaction is monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy until the characteristic peaks of the reactants disappear and the peaks corresponding to the benzoxazine ring structure appear. The reaction time can vary from 1 to 4 hours depending on the specific reactants.
-
Purification : The resulting crude benzoxazine monomer is then purified. This can be achieved by dissolving the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), followed by washing with a dilute base (e.g., 1M NaOH) and then with deionized water to remove unreacted phenols and other impurities. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. Further purification can be performed by recrystallization or column chromatography if necessary.
Characterization Techniques
FTIR is used to confirm the chemical structure of the synthesized benzoxazine monomers and to monitor the curing process.
-
Sample Preparation : Samples for FTIR analysis are typically prepared by casting a thin film of the monomer or polymer on a KBr salt plate or by preparing a KBr pellet.
-
Analysis : The disappearance of the O-H stretching band from the phenolic reactant and the appearance of characteristic peaks for the oxazine ring (e.g., around 920-950 cm-1 for the C-O-C asymmetric stretching and 1220-1240 cm-1 for the C-N-C asymmetric stretching) confirm the formation of the benzoxazine monomer. During curing, the disappearance of these oxazine ring peaks and the appearance of a broad O-H stretching band indicate the ring-opening polymerization.
1H and 13C NMR spectroscopy are employed to provide detailed structural information of the benzoxazine monomers.
-
Sample Preparation : A small amount of the purified monomer is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Analysis : The chemical shifts and splitting patterns of the protons and carbons are analyzed to confirm the expected molecular structure. Key signals to identify include those for the O-CH2-N protons of the oxazine ring (typically around 4.5-5.5 ppm in 1H NMR) and the ethynyl proton (around 3.0 ppm).
DSC is used to study the curing behavior of the benzoxazine monomers.
-
Procedure : A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum DSC pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis : The resulting thermogram shows an exothermic peak corresponding to the ring-opening polymerization. The onset temperature, peak temperature (Tp), and enthalpy of polymerization (ΔH) are determined from this peak. For 3-ethynylaniline-based benzoxazines, a second, higher temperature exotherm may be observed, corresponding to the polymerization of the ethynyl groups.
TGA is performed to evaluate the thermal stability and char yield of the cured polybenzoxazine.
-
Procedure : A cured sample (typically 5-10 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10 or 20 °C/min) under an inert (N2) or oxidative (air) atmosphere.
-
Data Analysis : The TGA thermogram plots the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5). The char yield is the percentage of the initial weight remaining at a high temperature (e.g., 800 °C) in a nitrogen atmosphere.
DMA is used to determine the viscoelastic properties of the cured polybenzoxazine, including the storage modulus and the glass transition temperature (Tg).
-
Sample Preparation : A rectangular specimen of the cured polymer with precise dimensions is prepared.
-
Procedure : The sample is subjected to a sinusoidal oscillating stress in a specific mode (e.g., three-point bending, tensile, or single cantilever). The temperature is ramped at a controlled rate (e.g., 3 or 5 °C/min) over a desired range.
-
Data Analysis : The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (E''/E' or G''/G') are recorded as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the loss modulus curve. The storage modulus in the glassy region (below Tg) provides an indication of the material's stiffness.
References
Safety Operating Guide
Proper Disposal of 3-Ethynylaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-ethynylaniline (CAS No. 54060-30-9), a chemical commonly used in pharmaceutical development and click chemistry.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This document outlines the necessary personal protective equipment (PPE), spill management protocols, and the required waste disposal stream for 3-ethynylaniline. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.
Hazard Profile and Safety Data
3-Ethynylaniline is classified as a hazardous substance.[2] It is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[3] It may also cause respiratory irritation and is harmful to aquatic life.[2][3]
| Hazard Classification | Description |
| Flammability | Flammable Liquid, Category 3. Keep away from heat, sparks, open flames, and hot surfaces.[4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] May cause sensitization by skin contact.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[3] |
| STOT SE | May cause respiratory irritation.[3] |
| Aquatic Hazard | Harmful to aquatic organisms, may cause long-term adverse effects.[2] |
Experimental Protocol: Waste Disposal Procedure
This protocol details the step-by-step methodology for the safe disposal of 3-ethynylaniline waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
-
Conduct all waste handling within a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing 3-ethynylaniline in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing "3-Ethynylaniline" and any other chemical constituents.
-
Do not mix with incompatible waste streams. Avoid contamination with oxidizing agents such as nitrates or bleaches.[2]
-
-
Solid Waste:
-
Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
3. Spill Management:
-
In the event of a spill:
-
Immediately alert personnel in the area and evacuate if necessary.
-
Absorb the spill with an inert material, such as dry sand or earth.[6]
-
Collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Do not allow spill runoff to enter drains or waterways.[2][6]
-
4. Storage and Disposal:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from ignition sources.[5]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the transportation and disposal of flammable and toxic chemical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 3-ethynylaniline waste.
Caption: Workflow for the safe disposal of 3-ethynylaniline waste.
References
- 1. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 3-Ethynylaniline(54060-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
